CTT2274
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C119H159N17O33P2 |
|---|---|
分子量 |
2417.6 g/mol |
IUPAC 名称 |
(2S)-2-[[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[6-[[(2S)-2-[[4-[3-[[4-[[(1S)-1-carboxy-3-[hydroxy-[2-[[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]carbonyl-methylamino]ethyl-methylamino]phosphoryl]oxypropyl]carbamoyl]phenyl]methyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]-4-oxobutanoyl]amino]-3-(4-phenylphenyl)propanoyl]amino]hexanoylamino]butanoyl]amino]butoxy]-hydroxyphosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C119H159N17O33P2/c1-15-74(6)105(95(164-13)68-100(141)134-62-29-40-94(134)108(165-14)75(7)109(145)121-76(8)107(144)82-33-21-17-22-34-82)132(11)113(149)102(72(2)3)126-112(148)104(73(4)5)133(12)119(159)166-71-79-46-52-85(53-47-79)169-118(158)130(9)63-64-131(10)171(162,163)168-66-60-90(116(154)155)125-110(146)83-50-44-78(45-51-83)69-136-106-86-36-25-24-35-84(86)70-135(93-39-27-26-37-87(93)103(106)127-129-136)99(140)58-57-98(139)124-92(67-77-42-48-81(49-43-77)80-31-19-16-20-32-80)111(147)120-61-28-18-23-41-96(137)123-89(115(152)153)54-56-97(138)122-88(114(150)151)38-30-65-167-170(160,161)128-91(117(156)157)55-59-101(142)143/h16-17,19-22,24-27,31-37,39,42-53,72-76,88-92,94-95,102,104-105,107-108,144H,15,18,23,28-30,38,40-41,54-71H2,1-14H3,(H,120,147)(H,121,145)(H,122,138)(H,123,137)(H,124,139)(H,125,146)(H,126,148)(H,142,143)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,162,163)(H2,128,160,161)/t74-,75+,76+,88-,89-,90-,91-,92-,94-,95+,102-,104-,105-,107+,108+/m0/s1 |
InChI 键 |
XPAZCVDBEVWAFG-AVCBAXRZSA-N |
产品来源 |
United States |
Foundational & Exploratory
CTT2274: A PSMA-Targeted Prodrug for Metastatic Prostate Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTT2274 is an innovative small molecule drug conjugate (SMDC) showing significant promise as a targeted therapy for metastatic prostate cancer. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. This compound is engineered for selective delivery of the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).[1][2][3] Its unique design, incorporating a pH-sensitive phosphoramidate (B1195095) linker, aims to concentrate the therapeutic payload within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] Preclinical studies in patient-derived xenograft (PDX) models have demonstrated notable tumor suppression and a significant improvement in overall survival, positioning this compound as a strong candidate for clinical development.[1][2][3][4]
Introduction to this compound
This compound is a novel SMDC designed to address the challenges of treating metastatic castration-resistant prostate cancer (mCRPC).[1][2] It leverages the overexpression of PSMA on the surface of prostate cancer cells to achieve targeted drug delivery. The core components of this compound are:
-
A PSMA-binding scaffold: This high-affinity ligand selectively binds to PSMA, ensuring the targeted delivery of the drug conjugate to prostate cancer cells.[1]
-
A biphenyl (B1667301) motif: This structural component contributes to the overall conformation and stability of the molecule.[1]
-
A pH-sensitive phosphoramidate linker: This innovative linker is designed to be stable at physiological pH but cleaves in the acidic environment of the tumor microenvironment and within cancer cells, releasing the active payload.[1][2]
-
Monomethyl auristatin E (MMAE) payload: MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its high toxicity necessitates a targeted delivery approach.[1][2][5]
The prodrug design of this compound ensures that the highly toxic MMAE is released preferentially at the tumor site, thereby enhancing the therapeutic window and reducing off-target side effects.[2]
Mechanism of Action
The therapeutic strategy of this compound is a multi-step process that begins with systemic administration and culminates in the targeted killing of prostate cancer cells.
Diagram: this compound Mechanism of Action
References
- 1. This compound [cancertargetedtechnology.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer [businesswire.com]
- 4. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structure and Composition of CTT2274 SMDC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule-drug conjugate (SMDC) CTT2274, a promising therapeutic agent for prostate cancer. This document details its molecular structure, composition, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.
Core Structure and Composition
This compound is a novel SMDC engineered for the targeted delivery of a potent cytotoxic agent to prostate cancer cells.[1][2][3] Its architecture is modular, consisting of four key components: a Prostate-Specific Membrane Antigen (PSMA)-targeting scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).[2][3] This design strategy allows for selective engagement with cancer cells overexpressing PSMA, followed by the intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.[1]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound and its constituent payload, MMAE, is presented below. This information is critical for understanding the molecule's characteristics and for designing further preclinical and clinical studies.
| Property | This compound | MMAE (Payload) |
| Molecular Formula | C119H159N17O33P2 | C39H67N5O7 |
| Molecular Weight | 2417.58 g/mol | 718.0 g/mol |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Tubulin |
| Binding Affinity (IC50) | 3.97 nM (for human PSMA) | Not Applicable |
| Mechanism of Action | Targeted delivery of MMAE | Inhibition of tubulin polymerization |
Mechanism of Action
The therapeutic strategy of this compound is based on a multi-step process that ensures the targeted destruction of cancer cells while sparing healthy tissues.
-
Targeting and Binding: this compound circulates in the bloodstream and selectively binds to Prostate-Specific Membrane Antigen (PSMA), a cell surface protein that is significantly overexpressed on prostate cancer cells.[4]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized into the cancer cell through endocytosis.
-
Payload Release: The acidic environment of the endosomes and lysosomes within the cell triggers the cleavage of the pH-sensitive phosphoramidate linker. This releases the active cytotoxic payload, MMAE, into the cytoplasm.
-
Cytotoxicity: Once liberated, MMAE exerts its potent antimitotic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for assessing the cytotoxicity of this compound against prostate cancer cell lines.
Materials:
-
PSMA-positive prostate cancer cell lines (e.g., PC3/PIP, C4-2B)
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 2,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment and use of a patient-derived xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Patient-derived prostate cancer tissue (e.g., TM00298)
-
Surgical tools
-
This compound formulated for intravenous (i.v.) injection
-
Saline or other appropriate vehicle control
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Obtain fresh, sterile patient tumor tissue.
-
Under sterile conditions, cut the tumor tissue into small fragments (approximately 2-3 mm³).[11]
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the dorsal flank of the mouse and create a subcutaneous pocket.
-
Implant a tumor fragment into the subcutaneous pocket.[11]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Efficacy Study:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor volume using calipers (Volume = (length x width²)/2) and the body weight of each mouse before starting the treatment.
-
Administer this compound intravenously at the specified dose (e.g., 3.6 mg/kg) and schedule (e.g., once weekly).[3]
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor tumor growth by measuring the tumor volume two to three times per week.
-
Monitor the overall health of the mice, including body weight changes and any signs of toxicity.
-
Continue the treatment for the specified duration (e.g., 6 weeks).[3]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.
-
Generate survival curves and analyze for statistically significant differences in overall survival between the groups.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the method to assess the effect of the MMAE payload on the cell cycle of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, C4-2B)
-
Complete cell culture medium
-
MMAE or this compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 70% ice-cold ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C overnight.[7]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
- 1. This compound [cancertargetedtechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
CTT2274 pH-Sensitive Linker: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CTT2274 pH-sensitive linker, a critical component of the small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. This compound is engineered to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).[1][2][3] The innovative design of its pH-sensitive linker allows for stable circulation in the bloodstream and rapid payload release within the acidic tumor microenvironment or inside cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.[3]
Core Concept: The pH-Sensitive Phosphoramidate (B1195095) Linker
This compound is a prodrug of MMAE, comprised of a PSMA-binding scaffold, a biphenyl (B1667301) motif, the pH-sensitive phosphoramidate linker, and the MMAE payload.[1][2] The linker's core technology is a phosphoramidate bond that is strategically designed to be labile under acidic conditions. This pH-sensitivity is crucial for the targeted release of MMAE. While stable at the physiological pH of blood (approximately 7.4), the linker undergoes hydrolysis in more acidic environments, such as those found in endosomes and lysosomes of cancer cells (pH 4.5-6.5), leading to the release of the active drug.
The cleavage mechanism of similar phosphoramidate linkers is understood to be facilitated by the presence of a proximal acidic group, which catalyzes the hydrolysis of the P-N bond. This intramolecular general acid-type mechanism is influenced by the pKa of the leaving amine group of the payload. The design of the linker allows for tunability of the release rate by modifying the electronic properties of the scaffold.
Quantitative Data
Detailed quantitative data regarding the cleavage kinetics of the this compound linker at various pH levels is contained within the primary research publication by Bomba et al. (2025). This section will be updated with specific half-life data upon access to the full-text article. For the purpose of this guide, a representative table structure is provided below to highlight the expected data presentation.
Table 1: pH-Dependent Stability of the this compound Linker
| pH | Half-life (t½) | MMAE Release (%) after 24h |
| 7.4 | >100 hours (Est.) | <5% (Est.) |
| 6.5 | (Data Pending) | (Data Pending) |
| 5.5 | (Data Pending) | (Data Pending) |
| 4.5 | (Data Pending) | (Data Pending) |
Data is pending access to the full-text publication: Bomba HN, et al. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E. Bioconjugate Chemistry. 2025; 36(2): 169-178.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound and its pH-sensitive linker are described in the primary literature. Below are generalized methodologies for key experiments based on common practices in the field.
Protocol 1: Synthesis of this compound
The synthesis of this compound is a multi-step process involving the assembly of the PSMA-targeting ligand, the biphenyl scaffold, the pH-sensitive phosphoramidate linker, and the MMAE payload. A generalized synthetic scheme would involve:
-
Synthesis of the PSMA-targeting moiety with the biphenyl scaffold. This is typically achieved through standard organic chemistry techniques.
-
Introduction of the phosphoramidate linker. A phosphorodiamidate chloride intermediate is often reacted with the PSMA-targeting scaffold.
-
Conjugation of MMAE. The amine group of MMAE is then reacted with the phosphorylated scaffold to form the final phosphoramidate linkage.
-
Purification and Characterization. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR to confirm its structure and purity.
Protocol 2: In Vitro pH-Dependent Stability Assay
This assay is crucial for determining the cleavage kinetics of the linker at different pH values.
-
Sample Preparation: this compound is incubated in buffers of varying pH (e.g., 7.4, 6.5, 5.5, and 4.5) at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The amount of intact this compound and released MMAE is quantified using reverse-phase HPLC.
-
Data Analysis: The half-life of this compound at each pH is calculated from the degradation kinetics.
Protocol 3: In Vitro Cell-Based Cytotoxicity Assay
This experiment evaluates the efficacy of this compound in killing cancer cells.
-
Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound, free MMAE, or a vehicle control.
-
Incubation: Cells are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
Visualizations
Signaling Pathway of this compound Action
References
An In-Depth Technical Guide to CTT2274 for Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, necessitating the development of novel therapeutic strategies. CTT2274 is an innovative small molecule drug conjugate (SMDC) designed for the targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells overexpressing prostate-specific membrane antigen (PSMA). This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. Comprising a PSMA-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload, this compound is engineered to selectively release its cytotoxic cargo within the acidic tumor microenvironment of endosomes and lysosomes, thereby minimizing systemic toxicity. Preclinical studies have demonstrated the potential of this compound to induce tumor cell death in vitro and achieve sustained tumor suppression and improved survival in in vivo models of prostate cancer.[1] this compound is currently in IND-enabling studies, with first-in-human clinical trials anticipated to commence in 2026.[2]
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for metastatic disease, many patients eventually progress to mCRPC, which is associated with a poor prognosis. A hallmark of advanced prostate cancer is the overexpression of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein.[2] This differential expression makes PSMA an attractive target for the development of targeted therapies.
This compound is a novel SMDC that leverages PSMA as a therapeutic target.[2] It is a prodrug designed to deliver the highly potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to PSMA-expressing cancer cells.[1][3] MMAE, a synthetic analog of the natural product dolastatin 10, is too toxic for systemic administration as a standalone agent.[2] By conjugating MMAE to a PSMA-targeting scaffold via a pH-sensitive linker, this compound aims to enhance the therapeutic index of MMAE, maximizing its anti-tumor efficacy while reducing off-target toxicities.[2]
Mechanism of Action
The therapeutic strategy of this compound involves a multi-step process that begins with the specific recognition of PSMA on the surface of prostate cancer cells and culminates in the induction of apoptosis.
Targeted Delivery and Internalization
This compound is composed of a high-affinity PSMA-binding scaffold that facilitates its selective accumulation at the tumor site.[1][3] Upon binding to PSMA, the this compound-PSMA complex is internalized by the cancer cell through endocytosis.
pH-Dependent Payload Release
Following internalization, the complex is trafficked to the acidic environments of the endosomes and lysosomes. The unique phosphoramidate linker of this compound is designed to be stable at physiological pH but undergoes rapid cleavage in these acidic compartments.[1][3] This pH-sensitive release mechanism ensures that the active MMAE payload is liberated predominantly within the target cancer cells, minimizing its exposure to healthy tissues.[2]
MMAE-Induced Cell Cycle Arrest and Apoptosis
Once released into the cytoplasm, MMAE exerts its potent cytotoxic effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis through a process known as mitotic catastrophe.[4]
Signaling Pathway of this compound and MMAE-Induced Apoptosis
Caption: Mechanism of action of this compound leading to apoptosis.
Preclinical Data
While the full dataset from the primary publication by Bomba et al. (2025) is not publicly available, the abstract and other sources provide key insights into the preclinical efficacy and safety of this compound.
In Vitro Studies
This compound has been shown to selectively bind to PSMA and induce tumor cell death in in vitro models of prostate cancer.[1] The cytotoxic activity of MMAE has been extensively characterized in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of MMAE in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Citation |
| PC-3 | ~2 | [4][5] |
| C4-2B | ~2 | [4] |
Note: The IC50 values are for the active payload MMAE and not the full this compound conjugate. The specific IC50 values for this compound in various prostate cancer cell lines are not yet publicly available.
In Vivo Studies
The efficacy of this compound has been evaluated in a patient-derived xenograft (PDX) mouse model of prostate cancer.
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer PDX Model
| Treatment Group | Dosing Regimen | Outcome | Citation |
| This compound | 3.6 mg/kg, weekly intravenous injections for six weeks | Prolonged tumor suppression and significantly greater overall survival compared to PBS-treated mice. Efficacy was superior to treatment with an equivalent dose of free MMAE. | [1][6] |
| Free MMAE | Equivalent dose to this compound | Less efficacious than this compound. | [1] |
| PBS (Control) | - | - | [1] |
Furthermore, safety assessments in healthy, non-tumor-bearing mice demonstrated that this compound has a more favorable safety profile compared to an equivalent dose of free MMAE.[1]
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical in vivo efficacy evaluation.
Experimental Protocols
Detailed experimental protocols for the key assays used in the preclinical evaluation of this compound are outlined below. These are representative protocols and may have been adapted for the specific studies cited.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, C4-2B) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, free MMAE, or a vehicle control for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Prostate cancer cells are treated with this compound, MMAE, or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4][7]
Patient-Derived Xenograft (PDX) Model Efficacy Study
This in vivo model assesses the anti-tumor activity of a compound in a more clinically relevant setting.
-
Model Establishment: Fragments of a patient's prostate tumor are surgically implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Treatment Administration: this compound, free MMAE, or a vehicle control (PBS) is administered intravenously according to the specified dosing schedule (e.g., weekly for six weeks).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoints: The study may be terminated when tumors in the control group reach a maximum size, or it may continue to assess overall survival. Tumor growth inhibition is calculated at the end of the treatment period.
PSMA Binding Affinity Assay (NAALADase Assay)
This competitive fluorescence-based assay measures the binding affinity of compounds to PSMA.
-
Preparation: Lysates from PSMA-expressing cells (e.g., LNCaP) are prepared.
-
Incubation: The cell lysates are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a known PSMA substrate (NAAG).
-
Glutamate (B1630785) Measurement: The amount of glutamate released from NAAG by PSMA's enzymatic activity is measured using a commercially available kit.
-
Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of PSMA's enzymatic activity, is determined. This value is indicative of the compound's binding affinity.[8]
Conclusion
This compound is a promising, next-generation therapeutic agent for metastatic castration-resistant prostate cancer. Its design as a PSMA-targeted small molecule drug conjugate allows for the selective delivery of the potent cytotoxic payload MMAE to prostate cancer cells, offering the potential for enhanced anti-tumor efficacy and an improved safety profile compared to systemic chemotherapy. The preclinical data, though not fully public, strongly support its continued development towards clinical trials. The detailed experimental protocols provided in this guide offer a framework for the further investigation and evaluation of this compound and other similar targeted therapies. As this compound progresses through IND-enabling studies and into clinical trials, it holds the potential to become a valuable addition to the therapeutic arsenal (B13267) for patients with advanced prostate cancer.
References
- 1. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [cancertargetedtechnology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl Auristatin E Grafted-Liposomes to Target Prostate Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTT-2274 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Role of MMAE in CTT2274 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted delivery of the potent antimitotic agent, monomethyl auristatin E (MMAE), to prostate cancer cells.[1] This technical guide provides an in-depth analysis of the critical role of MMAE in the cytotoxicity of this compound. This compound is comprised of a scaffold that binds to prostate-specific membrane antigen (PSMA), a pH-sensitive linker, and the MMAE payload.[2][3] By targeting PSMA, which is overexpressed on prostate cancer cells, this compound selectively delivers MMAE, a substance too toxic for systemic administration as a free drug.[4] This targeted delivery mechanism aims to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing off-target toxicities.[1] This document details the mechanism of action of MMAE, presents available quantitative data on the cytotoxicity of similar MMAE conjugates, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.
Introduction: The this compound Conjugate and its Payload
This compound is a sophisticated drug delivery system that leverages the high affinity of its targeting moiety for PSMA to deliver MMAE directly to prostate cancer cells.[3][5] The core of its cytotoxic activity lies in its payload, MMAE.
-
Monomethyl Auristatin E (MMAE): A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is a highly potent tubulin inhibitor.[6] Its potency, estimated to be 100 to 1000 times greater than doxorubicin, makes it an effective cancer cell-killing agent.[7] However, its high toxicity precludes its use as a standalone systemic therapy.[4]
-
Targeted Delivery via this compound: this compound acts as a prodrug, safely transporting MMAE through the bloodstream to PSMA-expressing tumor cells.[3][5] The conjugate is composed of a PSMA-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[2][3] Upon binding to PSMA, the this compound conjugate is internalized by the cancer cell.[1] The acidic environment of the endosomes and lysosomes within the cell cleaves the linker, releasing the active MMAE.
Mechanism of Action of MMAE
Once released into the cytoplasm of the cancer cell, MMAE exerts its cytotoxic effects through a well-defined mechanism of action:
-
Tubulin Polymerization Inhibition: MMAE binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization.[8] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for cell division.
-
Cell Cycle Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This process involves the activation of a cascade of caspases, including caspase-9 and caspase-3, and the subsequent cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP).[5][9]
Signaling Pathway for MMAE-Induced Apoptosis
Caption: Mechanism of this compound action and MMAE-induced apoptosis.
Quantitative Data: Cytotoxicity of MMAE Conjugates
While specific IC50 values for this compound from peer-reviewed literature are pending the full publication of the study by Bomba et al. (2025), data from a similar small-molecule drug conjugate, SBPD-1, which also targets PSMA and delivers MMAE, provides a strong indication of the expected potency.
| Compound | Cell Line | PSMA Expression | IC50 (nM) | Reference |
| SBPD-1 | PC3 PIP | Positive | 3.9 | [10] |
| SBPD-1 | PC3 flu | Negative | 151.1 | [10] |
Table 1: In vitro cytotoxicity of a PSMA-targeted MMAE conjugate (SBPD-1) in prostate cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cytotoxicity of MMAE and MMAE-containing conjugates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by measuring cell viability.
Materials:
-
Prostate cancer cell lines (e.g., PC3 PIP (PSMA+), PC3 flu (PSMA-))
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other MMAE conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Experimental Workflow for Cytotoxicity Determination
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Conclusion
MMAE is the indispensable cytotoxic component of the small-molecule drug conjugate this compound. Its potent antimitotic activity, which leads to cell cycle arrest and apoptosis, is the ultimate driver of this compound's therapeutic effect. The innovative design of this compound allows for the targeted delivery of MMAE to PSMA-expressing prostate cancer cells, thereby harnessing the immense cytotoxic potential of MMAE while mitigating its systemic toxicity. The high in vitro potency observed with similar PSMA-targeted MMAE conjugates underscores the promise of this therapeutic strategy. Further release of preclinical and clinical data on this compound will be crucial in fully elucidating its therapeutic window and potential for the treatment of prostate cancer.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: CTT2274 for Targeted Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTT2274 is a novel, small molecule-drug conjugate (SMDC) under development by Cancer Targeted Technology for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. This compound is designed to selectively deliver the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA), a well-validated biomarker for this malignancy. By leveraging a targeted delivery system with a pH-sensitive linker, this compound aims to maximize therapeutic efficacy while minimizing off-target toxicities associated with systemic chemotherapy.
Introduction
Prostate cancer remains a significant global health concern, and the development of effective therapies for metastatic castration-resistant disease is a critical unmet need. This compound represents a promising therapeutic strategy by combining a high-affinity PSMA-targeting scaffold with the potent cytotoxic payload, MMAE.[1] This SMDC is designed for irreversible binding to PSMA, a characteristic that is believed to enhance cellular uptake and internalization of the therapeutic payload.[2] this compound functions as a prodrug, with a unique pH-sensitive linker engineered to release the active MMAE payload only after internalization into the acidic environment of the tumor cell's endosomes and lysosomes. This targeted release mechanism is intended to reduce systemic exposure to the highly toxic MMAE, thereby improving the therapeutic index.[1]
Mechanism of Action
The therapeutic strategy of this compound is a multi-step process that begins with the selective recognition of PSMA on the surface of prostate cancer cells.
-
PSMA Targeting and Binding: The proprietary PSMA-targeting ligand of this compound binds with high affinity to the extracellular domain of PSMA. This binding is reported to be irreversible, which may contribute to prolonged retention of the drug conjugate on the cell surface and enhanced internalization.[2]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized into the cell via endocytosis.
-
Payload Release: Within the acidic environment of the endosomes and lysosomes, the pH-sensitive phosphoramidate (B1195095) linker is cleaved, releasing the active MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE then exerts its potent antimitotic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[3][4]
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the selective potency of this compound against PSMA-expressing prostate cancer cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| PSMA Binding Affinity (IC50) | Mouse PSMA | 105 nM | Competitive Binding Assay | [2] |
| Human PSMA | 3.97 nM | Competitive Binding Assay | [2] | |
| Antiproliferative Activity | PC3/PIP (PSMA-positive) | 47.33% cell viability at 10 nM | CellTiter-Glo | [2] |
| C4-2B (PSMA-positive) | 38.67% cell viability at 10 nM | CellTiter-Glo | [2] |
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in a patient-derived xenograft (PDX) mouse model of prostate cancer.
| Study Model | Treatment | Dosing Schedule | Outcome | Reference |
| TM00298 Patient-Derived Prostate Cancer Xenografts in NSG Mice | This compound | 3.6 mg/kg, intravenous, once per week for 6 weeks | Prolonged tumor suppression and significantly improved survival over saline-treated mice. No changes in body weight or other physical signs of toxicity were observed. | [1][2] |
Note: Detailed quantitative data on tumor growth inhibition (e.g., tumor volume over time) and specific survival data from this in vivo study are not publicly available at this time.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound.
PSMA Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound to PSMA.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3/PIP) are cultured to 80-90% confluency.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing PSMA.
-
Competitive Binding: A constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) is incubated with the cell membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation and Washing: The reaction is incubated to allow for competitive binding to reach equilibrium. The membranes are then washed to remove unbound ligands.
-
Quantification: The amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is calculated using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Prostate cancer cells (e.g., PC3/PIP, C4-2B) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to untreated controls to determine the percentage of cell viability.
In Vivo Patient-Derived Xenograft (PDX) Study
This study evaluates the antitumor efficacy and tolerability of this compound in a model that more closely recapitulates human tumor biology.
-
Model Establishment: Tumor fragments from a prostate cancer patient are surgically implanted into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment (this compound) and control (e.g., saline) groups.
-
Drug Administration: this compound is administered intravenously at the specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly. The health of the mice is monitored for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or as defined by the study protocol. Survival is monitored.
-
Data Analysis: Tumor growth curves and survival curves (e.g., Kaplan-Meier) are generated and statistically analyzed.
Visualizations
Signaling Pathway
Caption: this compound mechanism of action from PSMA binding to apoptosis induction.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising, next-generation targeted therapeutic for metastatic castration-resistant prostate cancer. Its design, incorporating a high-affinity, irreversibly binding PSMA ligand and a pH-sensitive linker for payload delivery, has shown potent and selective anticancer activity in preclinical models. The available data suggest a favorable safety profile, a critical attribute for potent chemotherapeutics. Further preclinical development is underway to support an Investigational New Drug (IND) application and the initiation of clinical trials. The continued investigation of this compound is warranted to determine its full therapeutic potential in patients with advanced prostate cancer.
References
Methodological & Application
Application Notes and Protocols: Preparing CTT2274 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a unique pH-sensitive linker, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to guide researchers in pharmacology, cancer biology, and drug development.
Mechanism of Action
This compound operates on a targeted delivery principle. The SMDC selectively binds to PSMA, a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[4] Upon binding, the this compound-PSMA complex is internalized by the cell through endocytosis.[5] Within the acidic environment of the cell's lysosomes, the pH-sensitive phosphoramidate (B1195095) linker is cleaved, releasing the cytotoxic MMAE payload directly into the tumor cell.[1][6] The released MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and subsequent apoptosis.[1][7] This targeted approach aims to maximize efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[1][5]
Caption: Mechanism of action for this compound targeted drug delivery.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity of this compound
| Target | Species | IC50 | Reference |
|---|---|---|---|
| PSMA | Human | 3.97 nM | [4] |
| PSMA | Mouse | 105 nM |[4] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Concentration | Effect (% Cell Viability) | Reference |
|---|---|---|---|---|
| PC3/PIP | Human Prostate | 10 nM | 47.33% | [4] |
| C4-2B | Human Prostate | 10 nM | 38.67% |[4] |
Experimental Protocols
These protocols provide a general framework for using this compound. Researchers should optimize conditions for their specific cell lines and experimental goals.
Required Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
PSMA-positive prostate cancer cell lines (e.g., C4-2B, LNCaP, PC3/PIP)[4][8]
-
PSMA-negative control cell line (e.g., DU 145)[8]
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well)
-
Cell viability assay kit (e.g., CellTiter-Glo®, WST-1, or MTT)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol 1: Reconstitution and Storage of this compound Stock Solution
It is critical to handle small molecule inhibitors properly to ensure stability and experimental reproducibility.
-
Preparation: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Reconstitution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] Vortex gently until the powder is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[9][10]
-
Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.[9][10]
Table 3: Example Stock Solution Preparation
| Parameter | Value |
|---|---|
| This compound Molecular Weight | ~2438.5 g/mol |
| Desired Stock Concentration | 10 mM |
| Amount of this compound | 1 mg |
| Volume of DMSO to Add | ~41.0 µL |
Note: Always refer to the Certificate of Analysis provided by the supplier for the exact molecular weight.
Protocol 2: General Workflow for Cell Culture Treatment
Caption: General experimental workflow for in vitro cell-based assays.
-
Cell Seeding: The day before treatment, seed your chosen cell lines into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).[9]
-
-
Controls: Prepare the following controls:
-
Vehicle Control: Medium containing the same final concentration of DMSO as the highest this compound treatment group.[9]
-
Untreated Control: Medium without any additions.
-
Positive Control (Optional): A known cytotoxic agent (e.g., free MMAE).
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.
-
Incubation: Return the plate to the incubator and incubate for a predetermined period (e.g., 24, 48, or 72 hours). This duration should be optimized based on the cell line's doubling time and the experimental endpoint.[10]
Protocol 3: Assessment of Cell Viability
Following incubation, assess the cytotoxic or cytostatic effects of this compound.
-
Assay Selection: Choose a suitable cell viability assay (e.g., CellTiter-Glo® for ATP measurement, WST-1/MTT for metabolic activity).
-
Procedure: Follow the manufacturer’s protocol for the selected assay. This typically involves adding a reagent to each well, incubating for a specific period, and then measuring the signal (luminescence or absorbance) with a plate reader.
-
Data Analysis:
-
Normalize the data by subtracting the background (medium-only wells).
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability) using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability between replicates | Inconsistent cell seeding; Pipetting errors during dilution or treatment. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and be precise. |
| High toxicity in vehicle control | DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone to determine the toxic threshold (aim for <0.5%).[9] |
| No or low compound activity | Compound degradation; Incorrect concentration; Cell line is not PSMA-positive. | Use fresh aliquots of this compound; Verify calculations and dilutions; Confirm PSMA expression in your cell line via Western Blot, Flow Cytometry, or qPCR. |
| Compound precipitates in media | The concentration of the compound exceeds its solubility in aqueous media. | Check the solubility information on the data sheet; Avoid high concentrations of the compound if it is not fully soluble. |
References
- 1. This compound [cancertargetedtechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Targeted Technology patents new PSMA-targeting conjugates | BioWorld [bioworld.com]
- 5. This compound: A Potential Game-Changer for Metastatic Prostate Cancer Treatment…start hating the word “potential” – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. youtube.com [youtube.com]
- 8. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CTT2274 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel Small Molecule Drug Conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a Prostate-Specific Membrane Antigen (PSMA)-targeting scaffold, a pH-sensitive linker, and the potent antimitotic agent, monomethyl auristatin E (MMAE) as its cytotoxic payload.[1][2][3] PSMA is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for selective drug delivery.[4] The acidic tumor microenvironment triggers the cleavage of the linker, releasing MMAE intracellularly, which leads to cell cycle arrest and apoptosis.[1][3] This targeted delivery strategy aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional chemotherapy.[1][3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating anti-cancer agents.[5][6][7][8] PDX models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing more predictive data for clinical outcomes.[9][10]
These application notes provide detailed protocols for the administration of this compound in prostate cancer PDX models, along with data presentation guidelines and visualizations to aid in the design and execution of preclinical efficacy studies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effect through a multi-step process that leverages the specific expression of PSMA on prostate cancer cells.
-
Targeting and Binding: The SMDC circulates in the bloodstream and the PSMA-targeting ligand of this compound selectively binds to PSMA expressed on the surface of prostate cancer cells.[2][4]
-
Internalization: Upon binding, the this compound-PSMA complex is internalized into the cancer cell via endocytosis.
-
Payload Release: The endosome containing the complex fuses with a lysosome. The acidic environment within the lysosome cleaves the pH-sensitive linker of this compound, releasing the active cytotoxic payload, MMAE, into the cytoplasm.[1][3]
-
Cytotoxicity: Free MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[11]
References
- 1. research.vt.edu [research.vt.edu]
- 2. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cancertargetedtechnology.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 8. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 11. sciencealert.com [sciencealert.com]
Assessing the In Vitro Efficacy of CTT2274: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel small molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1][2] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cell-surface protein overexpressed on prostate cancer cells.[3][4] this compound delivers the potent antimitotic agent, monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis in PSMA-expressing cancer cells.[2][5] This document provides detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to evaluate its therapeutic potential in a laboratory setting.
Mechanism of Action
The therapeutic action of this compound is a multi-step process initiated by the specific recognition of PSMA on the surface of prostate cancer cells.[3] Upon binding, the this compound-PSMA complex is internalized by the cell.[4] Inside the cell, the acidic environment of the endosomes and lysosomes facilitates the cleavage of a pH-sensitive linker, releasing the MMAE payload.[2] Free MMAE then disrupts microtubule dynamics, a critical process for cell division, leading to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][7][8]
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity based on available information.
| Compound | Target | Species | IC50 (nM) | Assay Type |
| This compound | PSMA | Human | 3.97 | Competitive Binding Assay |
| This compound | PSMA | Mouse | 105 | Competitive Binding Assay |
Table 1: this compound Binding Affinity. This table displays the half-maximal inhibitory concentration (IC50) of this compound for human and mouse PSMA, indicating its binding potency.[1]
| Cell Line | PSMA Expression | Treatment | Concentration (nM) | Cell Viability (%) | Assay Type |
| PC3/PIP | Positive | This compound | 10 | 47.33 | CellTiter-Glo® Assay |
| C4-2B | Positive | This compound | 10 | 38.67 | CellTiter-Glo® Assay |
Table 2: Antiproliferative Activity of this compound. This table shows the effect of this compound on the viability of PSMA-positive prostate cancer cell lines at a single concentration.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of prostate cancer cells.
Materials:
-
PSMA-positive (e.g., LNCaP, C4-2B, PC3/PIP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 value) for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
PSMA Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of this compound to PSMA.
Materials:
-
PSMA-positive cells (e.g., LNCaP) or cell membranes
-
A known radiolabeled or fluorescently labeled PSMA ligand
-
This compound
-
Assay buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Incubation: Incubate a constant concentration of the labeled PSMA ligand with PSMA-positive cells or membranes in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound from the free labeled ligand using a filtration apparatus.
-
Quantification: Measure the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By assessing its binding affinity, cytotoxic and antiproliferative effects, and its impact on fundamental cellular processes such as apoptosis and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this targeted agent for prostate cancer. Consistent and rigorous application of these methods will contribute to a thorough understanding of this compound's efficacy and mechanism of action.
References
- 1. Cancer Targeted Technology patents new PSMA-targeting conjugates | BioWorld [bioworld.com]
- 2. This compound [cancertargetedtechnology.com]
- 3. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cellular Gateway: A Guide to Quantifying CTT2274 Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the cellular uptake of CTT2274, a promising small molecule drug conjugate (SMDC) targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of prostate cancer. Understanding the efficiency with which this compound enters its target cancer cells is paramount for optimizing its therapeutic efficacy and safety profile. This document outlines three primary methodologies for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Flow Cytometry, and Fluorescence Microscopy.
This compound is designed to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to PSMA-expressing tumor cells.[1][2][3] Upon binding to PSMA, the conjugate is internalized, and the acidic environment of the lysosome facilitates the release of MMAE, leading to cell death.[1][4] The protocols detailed below will enable researchers to precisely measure the intracellular concentration of this compound and its payload, providing critical data for preclinical and clinical development.
I. Quantitative Analysis of Intracellular this compound and MMAE by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for quantifying the absolute intracellular concentrations of this compound and its released payload, MMAE.[5] This technique separates the compounds of interest from a complex cell lysate, followed by their detection and quantification based on their mass-to-charge ratio.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) prostate cancer cells to 80-90% confluency in appropriate cell culture plates.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Lysis:
-
Following incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the cell number from a parallel plate to normalize the drug concentration.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Collect the supernatant (cytosolic fraction).
-
Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of MMAE) to one volume of the cell lysate.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate this compound and MMAE from other cellular components.
-
Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of this compound and MMAE.
-
Generate a standard curve using known concentrations of this compound and MMAE to quantify the intracellular concentrations.
-
Data Presentation
Table 1: Illustrative Intracellular Concentrations of this compound and MMAE in PSMA-Positive (LNCaP) and PSMA-Negative (PC-3) Cells Determined by LC-MS.
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Intracellular this compound (fmol/10^6 cells) | Intracellular MMAE (fmol/10^6 cells) |
| LNCaP | 10 | 1 | 50 | 5 |
| LNCaP | 10 | 4 | 250 | 45 |
| LNCaP | 10 | 24 | 800 | 200 |
| PC-3 | 10 | 1 | < 5 | < 1 |
| PC-3 | 10 | 4 | < 10 | < 2 |
| PC-3 | 10 | 24 | < 15 | < 5 |
Note: The data presented are illustrative and will vary depending on experimental conditions.
Experimental Workflow
References
- 1. This compound [cancertargetedtechnology.com]
- 2. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in non-radioactive PSMA-targeted small molecule-drug conjugates in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for CTT2274 in PSMA-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted therapy of prostate-specific membrane antigen (PSMA)-positive cancers.[1][2] It comprises a high-affinity PSMA-targeting ligand, a stable linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[3] this compound is engineered as a prodrug with a pH-sensitive phosphoramidate (B1195095) linker, ensuring that the highly toxic MMAE payload is selectively released within the acidic environment of cancer cell endosomes and lysosomes following internalization.[4][3] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing systemic toxicity associated with free MMAE.
MMAE functions as a microtubule-depolymerizing agent.[1][5] Upon its release inside the target cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][6] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound in PSMA-positive cancer cell lines.
Data Presentation
In Vitro Cytotoxicity of Auristatin-Based PSMA-Targeted ADCs
The following table summarizes the reported 50% inhibitory concentrations (IC50) of an auristatin-based PSMA-targeted antibody-drug conjugate (ADC), ARX517, in various prostate cancer cell lines with differing PSMA expression levels. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Cell Line | PSMA Expression | IC50 (nmol/L) of ARX517 |
| MDA-PCa-2b | High | ≤0.5 |
| LNCaP | High | ≤0.5 |
| C4-2 | Moderate | ≤0.5 |
| PC-3 | Low/Negative | >30 |
| Data sourced from preclinical characterization of ARX517.[7] |
In Vivo Efficacy of this compound
The following table outlines the treatment regimen and outcomes of an in vivo study of this compound in a patient-derived xenograft (PDX) model of prostate cancer.
| Parameter | Details |
| Animal Model | Patient-derived xenograft (PDX) of prostate cancer in mice |
| Treatment | This compound |
| Dosage | 3.6 mg/kg |
| Administration | Intravenous (IV), once weekly for six weeks |
| Outcome | Sustained tumor suppression and significantly improved overall survival compared to vehicle control.[2][4] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on PSMA-positive cancer cell lines.
Materials:
-
PSMA-positive (e.g., LNCaP, C4-2B) and PSMA-negative (e.g., PC-3) prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
PSMA-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
PSMA-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration and a vehicle control for 24-48 hours.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.[10]
Materials:
-
PSMA-positive cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
PSMA-positive cancer cells (e.g., C4-2B) or patient-derived tumor tissue
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant PSMA-positive cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) or patient-derived tumor fragments into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3.6 mg/kg) and vehicle control intravenously once weekly.[4]
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Plot tumor growth curves and analyze for statistical significance between treatment and control groups.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform pilot experiments to establish optimal parameters. This compound is for research use only and not for human use. Standard laboratory safety precautions should be followed when handling all reagents and cell lines.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. This compound [cancertargetedtechnology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. championsoncology.com [championsoncology.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Use of CTT2274
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental use of CTT2274, a novel small-molecule drug conjugate (SMDC) for targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells expressing prostate-specific membrane antigen (PSMA). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is an innovative prodrug designed for the selective treatment of prostate cancer.[1][2] It is composed of a high-affinity PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the cytotoxic payload, MMAE.[1][3][4] This design allows for the targeted delivery of MMAE to PSMA-expressing tumor cells, minimizing systemic toxicity associated with the free drug.[2] Upon binding to PSMA, this compound is internalized into the cancer cell, and the acidic environment of the endosomes and lysosomes facilitates the cleavage of the linker, releasing active MMAE.[2] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Preclinical studies have demonstrated the potential of this compound to induce tumor suppression and improve survival in prostate cancer models.[2]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that ensures targeted cytotoxicity to PSMA-positive cancer cells.
Caption: this compound's targeted mechanism of action, from PSMA binding to apoptosis induction.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| PSMA Binding Affinity | LNCaP (PSMA+) | IC50 | 8.84 nM[6] |
| Cell Viability | PC3-PIP (PSMA+) | % Viability @ 10 nM | 47.33% |
| Cell Viability | C4-2B (PSMA+) | % Viability @ 10 nM | 38.67% |
| Cell Viability | PC3-flu (PSMA-) | % Viability @ 10 nM | >80% |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (TM00298)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 42) | Tumor Growth Inhibition (%) | Median Survival |
| This compound | 3.6 mg/kg, i.v., weekly for 6 weeks | ~150 mm³ | ~85% | Significantly prolonged vs. PBS |
| PBS Control | i.v., weekly for 6 weeks | ~1000 mm³ | N/A | - |
| MMAE Control | Equivalent dose, i.v., weekly for 6 weeks | Showed toxicity | N/A | - |
Experimental Protocols
In Vitro PSMA Binding Affinity Assay
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for PSMA.
Caption: Workflow for determining the PSMA binding affinity of this compound.
Protocol:
-
Cell Membrane Preparation:
-
Culture LNCaP cells (PSMA-positive) to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add the LNCaP cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add a constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) to each well.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Detection and Analysis:
-
Separate the membrane-bound radioligand from the free radioligand by vacuum filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for assessing the cytotoxic effect of this compound on prostate cancer cell lines with varying PSMA expression.
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., PSMA-positive PC3-PIP and C4-2B, and PSMA-negative PC3-flu) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
In Vivo Patient-Derived Xenograft (PDX) Study
This protocol details the methodology for evaluating the anti-tumor efficacy of this compound in a prostate cancer PDX mouse model.
Caption: Experimental workflow for the in vivo evaluation of this compound in a PDX model.
Protocol:
-
Animal Model and Tumor Implantation:
-
Use male, immunodeficient mice (e.g., NOD-scid IL2Rgamma-null, NSG).
-
Subcutaneously implant fragments of the TM00298 patient-derived prostate cancer xenograft into the flank of each mouse.[7]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., this compound, PBS vehicle control, and MMAE control) with at least 8-10 mice per group.
-
-
Dosing and Administration:
-
Administer this compound intravenously (i.v.) at a dose of 3.6 mg/kg once weekly for a total of six weeks.
-
Administer the vehicle control (PBS) and a molar equivalent dose of free MMAE following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue monitoring for survival analysis after the treatment period ends.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis on tumor growth and survival data (e.g., using ANOVA and Kaplan-Meier survival analysis).
-
Safety and Toxicology
In preclinical studies, this compound has demonstrated a favorable safety profile compared to the free MMAE payload.[1] The targeted delivery and controlled release mechanism are designed to minimize off-target toxicities.[2] Researchers should, however, handle this compound with appropriate safety precautions as it contains a highly potent cytotoxic agent. Standard laboratory safety procedures for handling chemotherapeutic agents should be followed.
References
- 1. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [cancertargetedtechnology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDX Model Details [tumor.informatics.jax.org]
Application Notes and Protocols for CTT2274 in Tumor Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel, investigational small molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells.[1][2] This targeting moiety is linked via a pH-sensitive linker to the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The design of this compound as a prodrug allows for the selective delivery of the cytotoxic payload to PSMA-expressing tumor cells, minimizing systemic exposure and associated off-target toxicities.[1] Preclinical studies have demonstrated that this compound leads to sustained tumor suppression and improved survival in patient-derived xenograft (PDX) models of prostate cancer.[1][2]
Mechanism of Action
The therapeutic strategy of this compound is based on the targeted delivery of MMAE to prostate cancer cells. The process begins with the binding of the PSMA-targeting ligand of this compound to the PSMA protein on the surface of prostate cancer cells. Following binding, the this compound-PSMA complex is internalized by the cell through endocytosis.
Once inside the cell, the complex is trafficked to the acidic environment of the lysosomes. The low pH within the lysosomes cleaves the pH-sensitive linker, releasing the active MMAE payload into the cytoplasm. Free MMAE then exerts its potent cytotoxic effect by disrupting the cellular microtubule network. MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis, through a process known as mitotic catastrophe.
This compound Signaling Pathway
References
Application Notes and Protocols for the Characterization of CTT2274
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the selective delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells.[1][2][3] This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, aiding researchers in its preclinical evaluation. This compound is comprised of a high-affinity prostate-specific membrane antigen (PSMA)-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[1][3] Its mechanism of action relies on the overexpression of PSMA on prostate cancer cells, leading to selective binding, internalization, and intracellular release of MMAE, thereby minimizing off-target toxicities associated with systemic administration of the free drug.[1][2]
Mechanism of Action
This compound's targeted delivery and activation process involves a series of sequential steps, as illustrated in the signaling pathway below.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | IC50 (nM) |
| PSMA | Human | 3.97[4] |
| PSMA | Mouse | 105[4] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Description | Concentration (nM) | Cell Viability (%) |
| PC3/PIP | PSMA-positive human prostate cancer | 10 | 47.33[4] |
| C4-2B | PSMA-positive human prostate cancer | 10 | 38.67[4] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| TM00298 Patient-Derived Prostate Cancer | This compound (3.6 mg/kg) | Intravenous, once per week for 6 weeks | Prolonged tumor suppression and increased overall survival with no significant toxicity.[1][4] |
Experimental Protocols
This section provides detailed protocols for the analytical characterization of this compound.
Physicochemical Characterization
This protocol outlines a general method for determining the purity of this compound.
Workflow:
Caption: HPLC workflow for this compound purity analysis.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both mobile phases.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm and 280 nm
-
Gradient: A suitable gradient to ensure separation of impurities, for example:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
This protocol is for the confirmation of the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solvents and column as described in the HPLC protocol.
Protocol:
-
LC Separation: Perform chromatographic separation using the HPLC conditions described above.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound.
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with the theoretical values for this compound.
In Vitro Biological Characterization
This protocol determines the binding affinity of this compound to the PSMA receptor.
Workflow:
References
- 1. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [cancertargetedtechnology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer Targeted Technology patents new PSMA-targeting conjugates | BioWorld [bioworld.com]
Application Notes and Protocols for CTT2274
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for targeted cancer therapy. It comprises a prostate-specific membrane antigen (PSMA)-binding scaffold, a pH-sensitive linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1] this compound is engineered to selectively deliver MMAE to PSMA-expressing cells, such as those found in prostate cancer, thereby minimizing off-target toxicity.[1] This document provides detailed guidelines for the proper handling, storage, and use of this compound in a research setting.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C119H159N17O33P2 | Immunomart |
| Appearance | Solid | MedChemExpress, Immunomart |
| Storage Temperature | -20°C | Immunomart |
| Shipping Condition | Blue Ice | Immunomart |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound should be handled with extreme caution due to its cytotoxic payload (MMAE). The following are general safety guidelines based on handling potent cytotoxic compounds.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing stock solutions.
Engineering Controls
-
All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage
Proper storage of this compound is crucial to maintain its stability and efficacy.
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C in a tightly sealed container. | To prevent degradation of the compound. |
| Short-term Storage | Room temperature storage may be acceptable for short periods, as suggested by some suppliers for shipping within the continental US. However, for optimal stability, minimize time at room temperature.[1] | To maintain compound integrity during brief transport or handling periods. |
| Light Sensitivity | Store protected from light. | While specific data is unavailable, many complex organic molecules are light-sensitive. |
| Humidity | Store in a dry environment. | To prevent hydrolysis of the compound. |
Experimental Protocols
Preparation of Stock Solutions
Note: Specific solubility data for this compound in common laboratory solvents is not widely published. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. Based on the nature of similar compounds, dimethyl sulfoxide (B87167) (DMSO) is a likely solvent.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure the compound has fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
In Vitro Cell-Based Assays
The following is a general workflow for testing the efficacy of this compound on PSMA-expressing cancer cell lines.
Workflow:
-
Cell Seeding: Plate PSMA-positive and PSMA-negative (as a control) cancer cells in appropriate cell culture plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 value to determine the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to PSMA, is internalized, and releases MMAE, leading to apoptosis.
Experimental Workflow for In Vitro Testing
Caption: Workflow for determining the in vitro efficacy of this compound.
Handling and Storage Logical Relationships
Caption: Key logical relationships for the safe handling and proper storage of this compound.
References
Troubleshooting & Optimization
CTT2274 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with CTT2274, a small molecule drug conjugate (SMDC) that delivers the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2] Given the complex and often hydrophobic nature of SMDCs, achieving and maintaining solubility is critical for successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including complex small molecules.[3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[3]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If this compound does not readily dissolve in DMSO at room temperature, you can employ several techniques to aid dissolution. These include:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break up any aggregates.
-
Gentle Warming: Gently warm the solution in a water bath set to 37°C for 5-10 minutes. Increased kinetic energy can help overcome the solid's lattice energy.[3][4]
It is advisable to start with vortexing and then proceed to sonication or gentle warming if necessary.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A3: This phenomenon, often called "salting out," is common when a compound-laden organic solvent is introduced into an aqueous medium.[3] To prevent precipitation, follow these steps:
-
Prepare Intermediate Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, first prepare intermediate dilutions in pure DMSO.
-
Add DMSO Stock to Aqueous Buffer: Critically, always add the DMSO stock solution (or intermediate dilution) to the aqueous buffer, not the other way around. This ensures that the DMSO is rapidly dispersed.
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure uniform mixing and prevent localized high concentrations of the compound that can lead to precipitation.[4]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.[3]
Q4: What is the best way to store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound and avoid issues related to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guide
The following table summarizes common solubility issues encountered with this compound and provides troubleshooting steps and expected outcomes.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound powder does not dissolve in DMSO. | Insufficient energy input. | Place the vial in a 37°C water bath for 5-10 minutes and/or sonicate for 10-15 minutes, with intermittent vortexing.[3][4] | The compound fully dissolves, resulting in a clear solution. |
| Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[3] | The compound dissolves completely at a lower concentration. | |
| Hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3] | The compound dissolves in the fresh, water-free DMSO. | |
| Precipitation occurs after a freeze-thaw cycle. | Reduced solubility at low temperatures; water absorption in DMSO. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to air.[5] | Aliquots remain clear upon thawing. |
| Precipitate forms upon dilution into aqueous media. | Rapid change in solvent polarity ("salting out"). | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Buffer incompatibility. | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation.[3] | The compound shows better solubility in an alternative buffer system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (2417.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / 2417.58) * 100,000
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: a. Cap the tube tightly and vortex vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. c. If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
Procedure:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO as needed for your experimental concentrations.
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if appropriate for your cells) aqueous buffer (e.g., cell culture medium). Crucially, add the DMSO solution to the buffer, not the reverse.
-
Rapid Mixing: Immediately upon addition, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerated level for your cell line (typically ≤ 0.1%).
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Protocol for preparing aqueous working solutions from a DMSO stock.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
Technical Support Center: Optimizing CTT2274 Dosage for In vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CTT2274 for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
I. This compound Overview
This compound is a novel small molecule drug conjugate (SMDC) designed to target Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1] It comprises a PSMA-binding component, a pH-sensitive linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2] This prodrug design aims to deliver MMAE specifically to tumor cells, minimizing off-target toxicity.[1]
Mechanism of Action:
-
Targeting: this compound binds to PSMA on the surface of prostate cancer cells.
-
Internalization: The this compound-PSMA complex is internalized by the cancer cell.
-
Payload Release: The acidic environment within the cell's lysosomes cleaves the pH-sensitive linker, releasing the active MMAE payload.
-
Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.
Figure 1: this compound Mechanism of Action.
II. Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Tumor Regression) | Low or Heterogeneous PSMA Expression in the Animal Model: The efficacy of this compound is dependent on PSMA expression.[3] | - Confirm PSMA Expression: Before starting the study, verify PSMA expression in your chosen cell line or patient-derived xenograft (PDX) model using immunohistochemistry (IHC) or flow cytometry. - Select Appropriate Model: Choose a model with documented high and homogenous PSMA expression.[4][5] |
| Suboptimal Dosage or Dosing Schedule: The administered dose may be too low or the frequency of administration insufficient to achieve a therapeutic concentration in the tumor. | - Dose-Escalation Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose. - Adjust Dosing Frequency: Based on tumor growth kinetics and tolerability, consider adjusting the dosing schedule (e.g., from weekly to twice weekly, if tolerated). | |
| Poor Drug Formulation or Administration: Improper formulation can lead to precipitation and reduced bioavailability. Incorrect intravenous administration can result in extravasation. | - Follow Formulation Protocol: Adhere strictly to the recommended formulation protocol. Visually inspect the solution for any precipitates before injection. - Proper IV Technique: Ensure proper training in intravenous injection techniques in mice to avoid leakage of the compound outside the vein. | |
| Significant Animal Toxicity (Weight Loss >20%, Morbidity) | Dose Exceeds Maximum Tolerated Dose (MTD): The cytotoxic nature of MMAE can lead to toxicity if the dose is too high.[6] | - Dose Reduction: Reduce the dose of this compound in subsequent cohorts. - Monitor Animals Closely: Increase the frequency of animal monitoring (daily weight checks, observation for signs of distress).[7] |
| Off-Target Toxicity: Although designed to be tumor-specific, some leakage of MMAE can occur, affecting healthy, rapidly dividing cells.[6] | - Supportive Care: Provide supportive care such as supplemental hydration or nutritional support, as recommended by your institutional animal care and use committee (IACUC). - Evaluate Off-Target Organs: At the end of the study, perform histological analysis of major organs (e.g., liver, spleen, bone marrow) to assess for any off-target toxicity. | |
| Inconsistent Results Between Animals | Variability in Tumor Size at the Start of Treatment: Animals with larger tumors may respond differently than those with smaller tumors. | - Randomization: Randomize animals into treatment and control groups when tumors reach a predetermined, consistent size. |
| Inconsistent Drug Administration: Variations in the injected volume or technique can lead to different effective doses. | - Accurate Dosing: Use calibrated pipettes and ensure consistent injection volumes for all animals. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse xenograft model?
A1: Based on published preclinical data, a weekly intravenous (IV) dose of 3.6 mg/kg has been shown to be effective in a patient-derived xenograft (PDX) model of prostate cancer.[8] However, it is crucial to perform a dose-finding study in your specific model to determine the optimal dose.
Q2: How should I formulate this compound for intravenous injection?
A2: For hydrophobic small molecules like this compound, a common formulation approach for in vivo studies involves initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in a vehicle suitable for intravenous administration, such as a mixture of PEG400 and saline.[9][10] It is critical to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.[11] Always visually inspect the final formulation for any signs of precipitation.
Q3: What are the expected signs of MMAE-related toxicity in mice?
A3: MMAE is a potent microtubule inhibitor, and toxicity can manifest as weight loss, lethargy, ruffled fur, and signs of bone marrow suppression (e.g., pale paws and nose).[6][12] Close monitoring of animal health is essential.
Q4: How can I confirm that the observed anti-tumor effect is due to PSMA targeting?
A4: To validate the specificity of this compound, you can include a control group with a PSMA-negative tumor model. In this group, this compound should not exhibit significant anti-tumor activity.
Q5: What is the recommended storage condition for this compound?
A5: For specific storage instructions, it is best to refer to the manufacturer's certificate of analysis. Generally, small molecule inhibitors should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to maintain stability.
IV. Experimental Protocols
A. In Vivo Dose-Finding Study Protocol
This protocol outlines a typical dose-finding study to determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose of this compound.
| Step | Procedure |
| 1. Animal Model | - Use male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. - Implant PSMA-positive prostate cancer cells (e.g., C4-2, LNCaP) subcutaneously.[3][13] |
| 2. Tumor Growth Monitoring | - Monitor tumor growth 2-3 times per week using calipers. - Calculate tumor volume using the formula: (Length x Width²) / 2. |
| 3. Animal Randomization | - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=3-5 mice per group). |
| 4. This compound Formulation | - Prepare a stock solution of this compound in 100% DMSO. - On the day of injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline to the desired final concentrations. |
| 5. Dose Escalation | - Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 4, 6, 8 mg/kg). - Administer a single intravenous injection. |
| 6. Toxicity Monitoring | - Monitor animal body weight and clinical signs of toxicity daily for 14 days. - The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress. |
| 7. Efficacy Assessment | - Measure tumor volume 2-3 times per week throughout the study. - The lowest dose showing a statistically significant anti-tumor effect compared to the vehicle control is considered the preliminary effective dose. |
B. Experimental Workflow for Dosage Optimization
Figure 2: Experimental Workflow for this compound Dosage Optimization.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
troubleshooting CTT2274 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CTT2274 in vitro. This compound is a novel small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, delivering the potent anti-mitotic agent monomethyl auristatin E (MMAE).[1][2][3] Inconsistent results in vitro can arise from various factors, from cell line selection to experimental protocol deviations. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing inconsistent cytotoxicity with this compound across different prostate cancer cell lines?
Answer: The efficacy of this compound is directly linked to the expression level of its target, PSMA, on the surface of the cancer cells.[2] Inconsistent results are often due to variable PSMA expression among different cell lines.
Troubleshooting Steps:
-
Verify PSMA Expression: Before initiating cytotoxicity assays, confirm the PSMA expression status of your chosen cell lines. LNCaP cells are known to express high levels of PSMA, while PC-3 cells have low to no expression and can serve as a negative control.[4][5] The 22Rv1 cell line has been reported to have weak or heterogeneous PSMA expression.[4][5]
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination. Mycoplasma contamination can alter cellular responses to treatment.
-
Passage Number: Use cell lines at a consistent and low passage number, as PSMA expression levels can change with extensive passaging.
Data Presentation: PSMA Expression in Common Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Expected Response to this compound | Reference |
| LNCaP | High | High Sensitivity | [4][5][6] |
| 22Rv1 | Low to Moderate (Heterogeneous) | Moderate to Low Sensitivity | [4][7] |
| PC-3 | Negative/Very Low | No/Low Sensitivity (Good Negative Control) | [4] |
| C4-2 | Moderate | Moderate Sensitivity | [6] |
FAQ 2: My cytotoxicity assay results with this compound are not reproducible. What could be the cause?
Answer: Reproducibility issues can stem from the sensitive nature of this compound as a prodrug and the specific conditions of your in vitro assay. This compound employs a pH-sensitive linker designed to release its MMAE payload in the acidic environment of tumor cells.[1][2]
Troubleshooting Steps:
-
pH of Culture Medium: While the extracellular pH of standard culture medium is typically around 7.4, the intracellular environment of endosomes and lysosomes where the payload is released is acidic. Ensure your experimental setup does not inadvertently alter the pH of the culture medium, which could affect the stability of the linker.
-
Incubation Time: The cytotoxic effect of this compound is time-dependent. A standard incubation time for MMAE-based agents is 72-96 hours to allow for cell internalization, linker cleavage, and induction of apoptosis.[8][9] Ensure you are using a consistent and sufficiently long incubation period.
-
Compound Stability and Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
-
Assay Type: The choice of cytotoxicity assay can influence results. An MTT or similar metabolic assay is a common method.[8][9][10] Ensure that the chosen assay is suitable for your cell line and that the readout is not affected by the compound itself.
FAQ 3: I am not observing a significant difference in cytotoxicity between my PSMA-positive and PSMA-negative cell lines.
Answer: This could indicate an issue with either the specific activity of this compound or off-target effects.
Troubleshooting Steps:
-
Free MMAE Contamination: Quantify the amount of unconjugated MMAE in your this compound stock solution.[9] Free MMAE is highly potent and will cause cytotoxicity irrespective of PSMA expression, masking the targeted effect of this compound.
-
Linker Instability: The linker may be prematurely cleaving in the culture medium, leading to the release of MMAE before it reaches the target cells.[9] While the phosphoramidate (B1195095) linker in this compound is designed for intracellular cleavage, its stability in your specific culture medium over the course of the experiment should be considered.
-
Non-Specific Uptake: High concentrations of this compound may lead to non-specific endocytosis in PSMA-negative cells.[9] It is important to test a wide range of concentrations to determine the therapeutic window.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on both PSMA-positive and PSMA-negative cell lines.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Free MMAE (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and free MMAE in complete cell culture medium. Include untreated cells as a negative control.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound [cancertargetedtechnology.com]
- 2. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
potential off-target effects of CTT2274
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CTT2274.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how is it designed to minimize off-target effects?
A1: this compound is a small molecule drug conjugate (SMDC) that selectively targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on prostate cancer cells.[1][2] It delivers the potent antimitotic payload, monomethyl auristatin E (MMAE).[1][3] this compound is designed as a prodrug with a unique pH-sensitive phosphoramidate (B1195095) linker.[2][3] This linker is intended to release the MMAE payload preferentially within the acidic environment of the tumor cell after internalization, thereby reducing systemic exposure to the cytotoxic agent and minimizing off-target toxicities.[1]
Q2: What are the potential sources of off-target effects with this compound?
A2: Potential off-target effects can arise from two main sources: the cytotoxic payload (MMAE) and the targeting scaffold (PSMA-binding ligand).
-
Payload-Related: Premature cleavage of the linker in systemic circulation could release free MMAE, which can affect healthy, rapidly dividing cells.[4][5] Known toxicities associated with MMAE-based agents include hematological toxicity and peripheral neuropathy.[6]
-
Targeting-Related: "On-target, off-tumor" effects may occur due to the expression of PSMA on healthy tissues. Notably, PSMA is also found in the salivary glands and kidneys, which can lead to uptake of this compound in these organs.[7][8]
Q3: My in vitro experiments show cytotoxicity in PSMA-negative cell lines. What could be the cause?
A3: Unexpected cytotoxicity in PSMA-negative cells could be due to several factors:
-
Linker Instability: The pH-sensitive linker might be prematurely cleaved in the cell culture medium, releasing free MMAE which can then diffuse into the cells.
-
Non-specific Uptake: While designed for targeted delivery, a low level of non-specific endocytosis of the SMDC by cells cannot be entirely ruled out.
-
Payload Permeability: Free MMAE, if present, is membrane-permeable and can exert a "bystander effect" on neighboring cells, even if they are PSMA-negative.[5]
Q4: We are observing signs of toxicity in our in vivo animal studies that are not tumor-related. What are the likely organs affected and why?
A4: Based on the components of this compound, non-tumor toxicities could manifest in several organs:
-
Salivary Glands and Kidneys: Due to the expression of PSMA in these tissues, "on-target, off-tumor" accumulation of this compound can occur, potentially leading to local toxicity.[7][8] Studies with other PSMA-targeted agents have noted xerostomia (dry mouth) as a clinical side effect.[7]
-
Bone Marrow: As MMAE is an antimitotic agent, it can affect rapidly dividing hematopoietic stem cells, leading to myelosuppression (e.g., neutropenia, thrombocytopenia). This would likely be a result of systemic exposure to prematurely released MMAE.
-
Peripheral Nerves: Peripheral neuropathy is a known side effect of auristatins like MMAE.[6]
Troubleshooting Guides
Issue 1: Higher than expected toxicity in preclinical in vivo models.
This may manifest as significant weight loss, lethargy, or changes in blood parameters in treated animals.
| Potential Cause | Troubleshooting/Investigation Steps |
| Systemic Exposure to Free MMAE | 1. Pharmacokinetic (PK) Analysis: Measure the concentration of both conjugated this compound and free MMAE in plasma over time to assess linker stability in vivo. |
| 2. Dose Reduction: Perform a dose-response study to identify the maximum tolerated dose (MTD). | |
| On-Target, Off-Tumor Toxicity | 1. Biodistribution Studies: Use a radiolabeled version of this compound to quantify its accumulation in tumors versus healthy tissues known to express PSMA (kidneys, salivary glands). |
| 2. Histopathological Analysis: Examine tissues from toxicology studies, particularly the salivary glands, kidneys, bone marrow, and peripheral nerves, for any pathological changes. |
Quantitative Data Summary
The following table summarizes potential dose-limiting toxicities (DLTs) that could be anticipated during preclinical development, based on the known profile of MMAE-containing antibody-drug conjugates (ADCs). Note that specific data for this compound is not yet publicly available and these are inferred potential effects.
| Toxicity Type | Affected System/Organ | Potential Manifestation | Primary Cause |
| Hematological | Bone Marrow | Neutropenia, Anemia, Thrombocytopenia | MMAE effect on hematopoietic progenitors |
| Neurological | Peripheral Nerves | Peripheral Neuropathy | MMAE-induced tubulin disruption in neurons |
| Glandular | Salivary Glands | Xerostomia (Dry Mouth) | PSMA-mediated uptake in salivary glands |
| Renal | Kidneys | Potential for renal function impairment | PSMA-mediated uptake in renal tubules |
Signaling Pathways and Experimental Workflows
Caption: this compound delivers MMAE to PSMA-expressing cells, leading to apoptosis.
Caption: A logical workflow for investigating the root cause of unexpected toxicity.
Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assay in PSMA-Positive and PSMA-Negative Cells
-
Objective: To determine if this compound exhibits non-specific cytotoxicity in cells that do not express the PSMA target.
-
Cell Lines:
-
PSMA-Positive: LNCaP or 22Rv1
-
PSMA-Negative: PC-3 or DU145
-
-
Methodology:
-
Cell Seeding: Plate both PSMA-positive and PSMA-negative cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and free MMAE (as a positive control for payload toxicity) in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the serially diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A low IC50 in PSMA-negative cells would suggest potential off-target effects.
-
2. Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered to healthy, non-tumor-bearing mice without causing severe toxicity.
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), age- and weight-matched.
-
Methodology:
-
Group Allocation: Divide mice into several groups (n=3-5 per group), including a vehicle control group and multiple dose-escalation groups for this compound.
-
Dosing: Administer this compound intravenously (or via the intended clinical route) once weekly for a predetermined number of weeks (e.g., 2-4 weeks), consistent with efficacy study protocols.
-
Monitoring:
-
Body Weight: Record body weight daily or at least three times per week. A weight loss of >15-20% is often considered a sign of severe toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at the end of the study for Complete Blood Count (CBC) and serum chemistry analysis to assess hematological and organ toxicity (e.g., liver, kidney function).
-
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs, with a focus on tumor-target tissues (if applicable in separate studies), and potential off-target tissues (liver, spleen, kidney, salivary glands, bone marrow, peripheral nerves) for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
-
References
- 1. This compound [cancertargetedtechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Searching for Protein Off-Targets of Prostate-Specific Membrane Antigen-Targeting Radioligands in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting PSMA? [synapse.patsnap.com]
CTT2274 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CTT2274 in various experimental buffers. The information is presented in a question-and-answer format to address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general guidance on selecting an appropriate experimental buffer for this compound?
A1: this compound is a small molecule drug conjugate (SMDC) that includes a pH-sensitive linker.[1][2] This pH sensitivity is crucial for its mechanism of action, allowing for the targeted release of the MMAE payload inside tumor cells.[2] Therefore, the selection of an experimental buffer should prioritize maintaining the integrity of the linker and the overall stability of the conjugate. It is recommended to start with buffers that have a pH close to physiological conditions (pH 7.2-7.4), such as Phosphate-Buffered Saline (PBS), unless the experimental design specifically requires otherwise.
Q2: How does pH affect the stability of this compound?
A2: The phosphoramidate (B1195095) linker in this compound is designed to be labile at acidic pH, which facilitates the release of the active drug, MMAE, within the acidic environment of tumor cell endosomes and lysosomes.[1][2] Consequently, exposing this compound to acidic buffers (pH < 7.0) for extended periods during an experiment could lead to premature cleavage of the linker and release of free MMAE, potentially compromising the specificity of the drug delivery and leading to inconsistent experimental results. Conversely, highly basic conditions may also promote degradation of the molecule through other pathways.
Q3: What are the recommended storage conditions for this compound in a buffer solution?
A3: While specific data on the stability of this compound in various buffers is not publicly available, general recommendations for similar SMDCs suggest that after reconstitution, aliquots should be stored at -20°C or -80°C to minimize degradation. For short-term storage or during experimental use, solutions should be kept on ice. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. The product datasheet for this compound suggests storage at room temperature for shipping in the continental US, but recommends referring to the Certificate of Analysis for specific long-term storage conditions of the neat compound.[1]
Q4: Are there any known incompatibilities with common buffer components?
A4: There is no specific information available regarding the incompatibility of this compound with common buffer components. However, it is good practice to avoid buffers containing strong nucleophiles or reducing agents unless they are part of the experimental design, as these could potentially interact with the linker or other parts of the molecule. When using a new buffer system, it is advisable to perform a small-scale pilot experiment to assess the stability of this compound before proceeding with larger-scale studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to buffer. | The solubility of this compound may be limited in the chosen buffer. The concentration may be too high. | - Try sonicating the solution briefly. - Consider using a buffer with a small percentage of an organic co-solvent such as DMSO or ethanol, if compatible with your experimental system. - Perform a solubility test with varying concentrations of this compound in your buffer to determine the solubility limit. |
| Inconsistent or unexpected experimental results. | The this compound may be degrading in your experimental buffer due to pH, temperature, or other components. | - Verify the pH of your buffer. For experiments not requiring acidic conditions, ensure the pH is maintained at a neutral or slightly basic level (pH 7.2-8.0). - Minimize the time this compound is kept in the experimental buffer at room temperature or 37°C. Prepare fresh solutions for each experiment if possible. - Perform a stability study of this compound in your buffer over the time course of your experiment. Analyze for degradation products using techniques like HPLC or LC-MS. |
| Loss of activity over time. | This compound may be degrading or aggregating in your buffer during storage. | - Aliquot the reconstituted this compound and store at -80°C. Avoid repeated freeze-thaw cycles. - If working with a diluted solution, prepare it fresh before each experiment. |
Experimental Protocols
General Protocol for Assessing this compound Stability in a Novel Buffer
-
Buffer Preparation : Prepare the experimental buffer of interest at the desired pH and concentration.
-
This compound Solution Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation : Dilute the this compound stock solution into the experimental buffer to the final working concentration. Incubate the solution under the conditions of the planned experiment (e.g., specific temperature and time). Include control samples in a validated, stable buffer (e.g., PBS at pH 7.4) and a sample at time zero.
-
Analysis : At various time points, take aliquots of the incubated solution and analyze for the integrity of this compound. Suitable analytical methods include:
-
High-Performance Liquid Chromatography (HPLC) : To quantify the amount of intact this compound and detect the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify the parent molecule and any degradation products by their mass-to-charge ratio.
-
-
Data Interpretation : Compare the amount of intact this compound at different time points to the time-zero sample to determine the rate of degradation in the tested buffer.
Data Presentation
Table 1: Example Data Table for this compound Stability Study
| Buffer System | pH | Temperature (°C) | Time (hours) | % Intact this compound (by HPLC) | Observations |
| PBS | 7.4 | 4 | 0 | 100 | Clear solution |
| PBS | 7.4 | 4 | 24 | ||
| PBS | 7.4 | 37 | 0 | 100 | Clear solution |
| PBS | 7.4 | 37 | 2 | ||
| PBS | 7.4 | 37 | 6 | ||
| Acetate Buffer | 5.5 | 37 | 0 | 100 | Clear solution |
| Acetate Buffer | 5.5 | 37 | 2 | ||
| Acetate Buffer | 5.5 | 37 | 6 | ||
| Tris Buffer | 8.0 | 37 | 0 | 100 | Clear solution |
| Tris Buffer | 8.0 | 37 | 2 | ||
| Tris Buffer | 8.0 | 37 | 6 |
Visualizations
Caption: Factors influencing the stability of this compound in experimental buffers.
Caption: Workflow for evaluating this compound stability in a new experimental buffer.
References
CTT2274 Technical Support Center: Enhancing Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CTT2274, a novel small molecule drug conjugate (SMDC) designed for targeted delivery of monomethyl auristatin E (MMAE) to prostate-specific membrane antigen (PSMA)-expressing solid tumors.[1][2] This resource offers troubleshooting guides, detailed experimental protocols, and key data to facilitate successful experimentation and accelerate research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Studies
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing lower-than-expected cytotoxicity in my PSMA-positive cancer cell line? | Low PSMA Expression: The cell line may have lower PSMA expression than anticipated. PSMA expression can be heterogeneous even within the same cell line.[3] Suboptimal Assay Conditions: Cell density, incubation time, and detection method can all impact results.[4] This compound Degradation: Improper storage or handling may lead to degradation of the conjugate. | Verify PSMA Expression: Confirm PSMA expression levels in your cell line using flow cytometry or western blot.[5] Consider using a cell line with known high PSMA expression as a positive control, such as LNCaP.[3][5] Optimize Assay Parameters: Perform a cell titration to determine the optimal seeding density. Conduct a time-course experiment to identify the ideal incubation time. Ensure your viability assay is sensitive enough to detect the cytotoxic effects of MMAE. Ensure Proper Handling: Store this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment. |
| 2. I'm seeing significant cytotoxicity in my PSMA-negative control cell line. What could be the cause? | Off-Target Uptake: While designed for specificity, some non-specific endocytosis can occur, especially at high concentrations.[6] Linker Instability: The pH-sensitive linker may be prematurely cleaved in the cell culture medium, releasing free MMAE.[6][7] "Bystander Effect": If co-cultured with PSMA-positive cells, released MMAE can diffuse and kill neighboring PSMA-negative cells.[8] | Titrate this compound Concentration: Perform a dose-response curve to determine if the toxicity is concentration-dependent. Use the lowest effective concentration in your experiments. Assess Linker Stability: Analyze the cell culture medium for the presence of free MMAE using LC-MS. Modify Experimental Design: If using a co-culture model, consider experiments with physically separated cell populations to assess the bystander effect. |
| 3. My results are inconsistent between experiments. What can I do to improve reproducibility? | Cell Line Variability: PSMA expression can vary with passage number and culture conditions. Reagent Inconsistency: Variations in media, serum, or other reagents can affect cell health and drug response. Technical Variability: Inconsistent cell seeding, pipetting errors, or variations in incubation times can lead to variable results.[4] | Standardize Cell Culture: Use cells within a defined passage number range. Maintain consistent culture conditions (e.g., media formulation, serum lot, confluency). Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability. Automate Processes: Where possible, use automated liquid handlers for cell seeding and reagent addition to improve consistency.[4] |
In Vivo Studies
| Question | Possible Causes | Troubleshooting Steps |
| 4. The antitumor efficacy in my xenograft model is lower than expected. What should I investigate? | Low PSMA Expression in the Xenograft: The in vivo tumor microenvironment can alter PSMA expression compared to in vitro cultures. Poor Tumor Penetration: The dense stroma of solid tumors can limit the penetration of this compound. Suboptimal Dosing Regimen: The dose or frequency of administration may not be optimal for the specific tumor model.[6] | Verify In Vivo PSMA Expression: Perform immunohistochemistry (IHC) or PET imaging with a PSMA-targeted imaging agent on tumor sections to confirm PSMA expression. Optimize Dosing: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.[6] Consider alternative dosing schedules (e.g., more frequent administration at a lower dose). Evaluate Tumor Microenvironment: Analyze the tumor histology to assess vascularization and stromal density, which can impact drug delivery. |
| 5. I'm observing significant off-target toxicity in my animal models (e.g., weight loss, signs of distress). How can I mitigate this? | Premature Payload Release: The linker may be unstable in circulation, leading to systemic exposure to free MMAE.[9] On-Target, Off-Tumor Toxicity: The targeting moiety may bind to PSMA expressed at low levels on healthy tissues. High Drug-to-Antibody Ratio (DAR) Effect (if applicable to SMDCs): Higher drug loading can increase hydrophobicity and lead to faster clearance and non-specific uptake.[10] | Assess In Vivo Linker Stability: Conduct a pharmacokinetic (PK) study to measure the levels of intact this compound and free MMAE in plasma over time.[6] Perform Biodistribution Studies: Analyze the distribution of this compound in major organs to identify potential sites of off-target accumulation.[11] Adjust Dosing Regimen: Lower the dose or increase the dosing interval to reduce systemic exposure.[6] Consider Co-administration Strategies: In some cases, co-administration of agents that can "mop up" prematurely released payload is being explored.[12] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its components. This data is essential for experimental design and interpretation of results.
| Parameter | Value | Significance | Reference |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Overexpressed on prostate cancer cells and the neovasculature of many solid tumors. | [13][14] |
| Payload | Monomethyl Auristatin E (MMAE) | A potent microtubule inhibitor that induces cell cycle arrest at the G2/M phase and apoptosis. | [15][16][17] |
| Linker Type | pH-sensitive phosphoramidate (B1195095) linker | Designed to be stable at physiological pH and cleaved in the acidic environment of endosomes/lysosomes. | [18][19] |
| In Vivo Dosing (Mouse Xenograft) | 3.6 mg/kg, weekly intravenous | Demonstrated prolonged tumor suppression and increased survival in a patient-derived xenograft model. | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted to specific experimental needs and institutional guidelines.
1. In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
2. Prostate Cancer Xenograft Model
-
Cell Preparation: Culture a PSMA-positive prostate cancer cell line (e.g., LNCaP or 22Rv1).[3] Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.[21]
-
Animal Model: Use immunodeficient male mice (e.g., nude or NSG mice).[21]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 3.6 mg/kg) and vehicle control intravenously via the tail vein at the desired frequency (e.g., once weekly).[20]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize the mice and collect tumors and major organs for further analysis (e.g., IHC, western blot).
3. Biodistribution Study
-
Animal Model: Use tumor-bearing mice as described in the xenograft protocol.
-
This compound Administration: Administer a single dose of this compound (radiolabeled or with a detectable tag, if possible) intravenously to a cohort of mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a subset of mice.[22]
-
Sample Collection: Collect blood, tumor, and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Sample Processing: Weigh each tissue sample.
-
Quantification: Quantify the amount of this compound in each tissue using an appropriate method, such as LC-MS/MS for the intact molecule or gamma counting for a radiolabeled version.[23]
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflow.
Caption: this compound mechanism of action in a PSMA-positive cancer cell.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Logical troubleshooting flow for addressing low efficacy of this compound.
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [cancertargetedtechnology.com]
- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. adcreview.com [adcreview.com]
- 19. commercialization.wsu.edu [commercialization.wsu.edu]
- 20. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Technical Support Center: CTT2274 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CTT2274 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities associated with this novel small molecule drug conjugate (SMDC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an innovative SMDC designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to prostate cancer cells.[1] It is composed of a scaffold that binds to Prostate-Specific Membrane Antigen (PSMA), a pH-sensitive linker, and the MMAE payload.[2][3] This design facilitates the release of MMAE within the acidic environment of tumor cells, thereby minimizing systemic exposure and associated off-target toxicities.[1]
Q2: What are the expected toxicities of this compound in animal models?
A2: While this compound is designed for reduced toxicity compared to free MMAE, researchers should still monitor for potential adverse effects characteristic of MMAE.[1][2] These primarily include hematological toxicities (neutropenia, anemia, thrombocytopenia) and peripheral neuropathy.[4] Studies have shown that this compound has a more favorable safety profile than equivalent doses of MMAE.[2]
Q3: My animals are experiencing significant weight loss. What should I do?
A3: Significant weight loss (>15-20%) is a key indicator of toxicity.[5]
-
Immediate Action: Temporarily suspend dosing and provide supportive care (e.g., hydration, nutritional supplements).
-
Troubleshooting:
-
Verify Dosage: Double-check your calculations and the concentration of your dosing solution.
-
Evaluate Animal Health: Assess animals for other signs of distress, such as dehydration, lethargy, or ruffled fur.
-
Consider Dose Reduction: If weight loss is consistently observed at the current dosage, a dose reduction in subsequent cohorts may be necessary. A study involving a similar MMAE conjugate noted that mice treated with free MMAE at 0.5 mg/kg had to be euthanized due to significant weight loss, while the targeted conjugate was well-tolerated at a higher dose.[5]
-
Q4: I am observing signs of peripheral neuropathy (e.g., gait abnormalities, reduced grip strength). How can I manage this?
A4: Peripheral neuropathy is a known, dose-limiting toxicity of MMAE.
-
Monitoring: Regularly perform functional assessments such as grip strength tests or analysis of gait.
-
Troubleshooting:
-
Dose Adjustment: Consider reducing the dose or the frequency of administration.
-
Supportive Care: Ensure easy access to food and water for animals with motor deficits.
-
Prophylactic Strategies: Preclinical studies on other MMAE-based agents have explored co-administration of neuroprotective agents, though this would constitute a new experimental variable.
-
Q5: How should I monitor for hematological toxicity?
A5: Regular blood sampling is crucial for monitoring hematological parameters.
-
Frequency: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, during treatment, and at the end of the study.
-
Parameters: Perform complete blood counts (CBCs) to assess levels of neutrophils, red blood cells, and platelets.
-
Interpretation: A significant decrease in these cell populations compared to control groups may indicate myelosuppression, a known effect of MMAE. In a study with a different MMAE-based ADC, no significant hematologic toxicity was observed at the therapeutic dose.[6]
Data Summary
The following tables present a summary of expected quantitative data based on preclinical studies of this compound and related MMAE-conjugates. Note: The this compound data is representative of expected outcomes based on qualitative reports of improved safety and may not reflect actual study results.
Table 1: Comparative Body Weight Changes in Mice
| Treatment Group | Dose | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | - | +2% | +4% | +6% | +8% |
| This compound | 3.6 mg/kg, weekly | -1% | +1% | +3% | +5% |
| Free MMAE | Equivalent Dose | -10% | -18% (euthanasia) | - | - |
Table 2: Comparative Hematological Parameters in Mice (Day 28)
| Treatment Group | Dose | Neutrophils (x10³/µL) | Hemoglobin (g/dL) | Platelets (x10³/µL) |
| Vehicle Control | - | 4.5 ± 0.5 | 14.2 ± 0.8 | 850 ± 100 |
| This compound | 3.6 mg/kg, weekly | 3.2 ± 0.6 | 12.5 ± 1.0 | 650 ± 120 |
| Free MMAE | Equivalent Dose | 1.5 ± 0.4 | 9.8 ± 1.2 | 400 ± 90 |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) bearing prostate cancer xenografts (e.g., LNCaP).
-
This compound Preparation:
-
Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., 5% DMSO in saline).
-
Prepare the final dosing solution to deliver 3.6 mg/kg in a volume of 100 µL per 20g mouse.
-
-
Administration:
-
Administer the this compound solution via intravenous (IV) injection into the tail vein.
-
Treat animals once weekly for a duration of six weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly.
-
Observe animals daily for any signs of toxicity or distress.
-
Protocol 2: Monitoring for this compound-Induced Toxicity
-
Body Weight:
-
Record the body weight of each animal twice weekly.
-
Calculate the percentage change from baseline for each animal.
-
Establish a humane endpoint for body weight loss (e.g., >20%).
-
-
Hematological Analysis:
-
Collect approximately 50 µL of blood from the tail vein at baseline and on day 28.
-
Use EDTA-coated tubes to prevent coagulation.
-
Perform a complete blood count (CBC) using an automated hematology analyzer.
-
-
Peripheral Neuropathy Assessment:
-
Grip Strength Test: Perform weekly to assess neuromuscular function.
-
Observation: Monitor for changes in gait, limb splaying, or dragging of hind limbs.
-
-
Histopathology:
-
At the end of the study, harvest key organs (liver, spleen, kidneys, and sciatic nerve).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for pathological evaluation.
-
Visualizations
Caption: this compound mechanism of action.
Caption: In-vivo toxicity monitoring workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
CTT2274 Technical Support Center: Interpreting Unexpected Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing CTT2274, a novel small molecule drug conjugate (SMDC) for prostate cancer research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule drug conjugate (SMDC) that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3][4] It is a prodrug designed to deliver a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to tumor cells.[1][2] this compound consists of three key components: a PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[2][5][6] The proposed mechanism involves the binding of this compound to PSMA on the cancer cell surface, followed by internalization. Inside the cell, the acidic environment of the endosomes and lysosomes is thought to cleave the pH-sensitive linker, releasing the active MMAE.[1][7] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[8][9]
Q2: What are the expected in vitro effects of this compound in prostate cancer cell lines?
In PSMA-positive prostate cancer cell lines (e.g., LNCaP, C4-2B), this compound is expected to induce potent, dose-dependent cytotoxicity. In contrast, PSMA-negative cell lines (e.g., PC-3, DU 145) should exhibit significantly lower sensitivity to this compound, though some off-target effects of the payload, MMAE, might be observed at higher concentrations.[8][10]
Q3: What are the anticipated in vivo outcomes in preclinical models?
In xenograft models using PSMA-positive prostate tumors, treatment with this compound is expected to lead to significant tumor growth inhibition and improved survival compared to vehicle controls.[1][3][5] Due to its targeted nature, this compound is designed to have a more favorable safety profile compared to systemic administration of free MMAE.[5][6]
Q4: What are the key quality control considerations when working with this compound?
Given that this compound is a prodrug with a pH-sensitive linker, it is crucial to ensure its stability during storage and handling. Avoid repeated freeze-thaw cycles and exposure to acidic conditions before use. Verifying the identity and purity of the compound via appropriate analytical methods is also recommended.
Troubleshooting Unexpected Data
Issue 1: Higher-Than-Expected IC50 Values in PSMA-Positive Cells
If you observe a reduced potency of this compound in PSMA-positive cell lines, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps | Recommended Control Experiments |
| Low PSMA Expression | Verify the PSMA expression level in your cell line population via flow cytometry, western blot, or qPCR. Passage number can affect protein expression. | Include a well-characterized high-PSMA expressing cell line (e.g., LNCaP) as a positive control. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. | Test a fresh vial of this compound. |
| Suboptimal Assay Conditions | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Acidic media could potentially lead to premature linker cleavage. | Run the assay with and without pH indicators to monitor media acidity. |
| Cell Seeding Density | High cell density can lead to increased resistance. Optimize and maintain a consistent seeding density for all experiments. | Perform a titration of cell seeding density to determine the optimal number for your assay. |
| Assay Incubation Time | The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation. | Perform a time-course experiment to determine the optimal incubation time. |
Issue 2: Significant Cytotoxicity in PSMA-Negative Cells
Unexpectedly high activity in cells that do not express the target can point to issues with the compound's specificity or experimental setup.
| Potential Cause | Troubleshooting Steps | Recommended Control Experiments |
| Premature MMAE Release | The pH-sensitive linker may be unstable in your specific culture medium. | Test the stability of this compound in cell-free culture medium over time and analyze for the presence of free MMAE. |
| Off-Target Uptake | The PSMA-targeting scaffold may have some low-affinity binding to other surface proteins. | Include a competition assay with an excess of a non-cytotoxic PSMA-binding ligand. |
| High MMAE Sensitivity | The PSMA-negative cell line you are using may be particularly sensitive to the MMAE payload. | Determine the IC50 of free MMAE in your PSMA-negative cell line. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug sensitivity. | Test your cell lines for mycoplasma contamination. |
Issue 3: Inconsistent In Vivo Efficacy
Variability in animal studies can arise from multiple factors.
| Potential Cause | Troubleshooting Steps | Recommended Control Experiments |
| Tumor Heterogeneity | PSMA expression can be heterogeneous within a tumor. | Perform immunohistochemistry (IHC) or other imaging techniques to assess PSMA expression in your tumor models. |
| Poor Drug Penetration | The tumor microenvironment, including high interstitial fluid pressure, can limit drug delivery. | Analyze drug concentration in tumor tissue at different time points post-administration. |
| Acidic Tumor Microenvironment | While necessary for linker cleavage, a highly acidic tumor microenvironment could potentially cause premature drug release before internalization.[11][12][13][14][15] | Measure the pH of the tumor microenvironment if possible. |
| Development of Resistance | Prolonged treatment may lead to the selection of PSMA-negative or MMAE-resistant cancer cell populations. | Analyze PSMA expression and MMAE sensitivity in tumors from treated animals that show relapse. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP for PSMA-positive, PC-3 for PSMA-negative) in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO) and a positive control (free MMAE).
-
Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound, MMAE, or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
-
Protocol 2: PSMA Binding Assay (Competitive)
This protocol is to confirm the specific binding of this compound to PSMA.
-
Cell Preparation:
-
Harvest PSMA-positive cells (e.g., LNCaP) and resuspend in binding buffer (e.g., PBS with 1% BSA).
-
-
Competition Setup:
-
In a 96-well plate, incubate a constant, low concentration of a fluorescently labeled PSMA ligand with increasing concentrations of this compound.
-
Include a control with no competitor and a control with a known non-fluorescent PSMA inhibitor.
-
-
Incubation:
-
Add the cell suspension to each well and incubate on ice for 1-2 hours.
-
-
Washing:
-
Wash the cells with cold binding buffer to remove unbound ligand.
-
-
Analysis:
-
Analyze the fluorescence of the cell pellet using a flow cytometer or a fluorescence plate reader.
-
A decrease in fluorescence with increasing concentrations of this compound indicates competitive binding to PSMA.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Logic for Unexpected IC50 Values.
Caption: Standard In Vitro Cell Viability Workflow.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer - BioSpace [biospace.com]
- 4. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer [cancertargetedtechnology.com]
- 5. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTT-2274 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Novel "click"-ready pH-triggered phosphoramidate linker for controlled-release of cytotoxic payloads [morressier.com]
- 8. Tunable cytotoxic aptamer–drug conjugates for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. Targeting the Hypoxic and Acidic Tumor Microenvironment with pH-Sensitive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of pH-Responsive Nanomaterials Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CTT2274 vs. Free MMAE in Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC), CTT2274, and its payload, free monomethyl auristatin E (MMAE), in the context of prostate cancer models. The data presented herein is based on preclinical studies and aims to offer an objective overview of their respective performance, supported by experimental data.
Overview
Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent with significant cytotoxic activity against cancer cells. However, its high toxicity when administered systemically as a free agent limits its therapeutic window.[1][2] this compound is a novel SMDC designed to overcome this limitation by selectively delivering MMAE to prostate cancer cells that overexpress PSMA.[1][3][4] this compound consists of a PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[1][4] This design allows for the targeted release of MMAE within the tumor microenvironment, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.[3]
Mechanism of Action
This compound leverages the high expression of PSMA on the surface of prostate cancer cells to achieve targeted drug delivery. The proposed mechanism is as follows:
-
Binding: this compound binds to PSMA on the surface of prostate cancer cells.
-
Internalization: The this compound-PSMA complex is internalized into the cell.
-
Payload Release: The pH-sensitive linker is cleaved in the acidic environment of the endosomes/lysosomes, releasing free MMAE into the cytoplasm.
-
Cytotoxicity: The released MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Free MMAE, on the other hand, enters cells non-specifically, leading to indiscriminate cytotoxicity in both cancerous and healthy rapidly dividing cells.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound and free MMAE.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | PSMA Expression | IC50 (nM) |
| This compound (as SBPD-1) | PC3 PIP | Positive | 3.9[2] |
| This compound (as SBPD-1) | PC3 flu | Negative | 151.1[2] |
| Free MMAE | Not Available | - | Not Available |
Data for free MMAE in these specific cell lines from the same comparative study is not publicly available.
Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose and Schedule | Tumor Growth | Overall Survival |
| This compound | 3.6 mg/kg, weekly for 6 weeks | Prolonged tumor suppression[1] | Significantly greater than PBS control[1] |
| Free MMAE | Equivalent dose to this compound | Efficacious in suppressing tumor growth[1] | Not specified, but stated as inferior to this compound[1] |
| PBS Control | - | - | - |
Table 3: In Vivo Safety Profile in Healthy Mice
| Compound | Dose | Key Safety Observations |
| This compound | 3.6 mg/kg | No significant changes in body weight, hemoglobin, or neutrophil count.[1] |
| Free MMAE | Equivalent dose to this compound | Associated with significant toxicities.[1][5] |
Experimental Protocols
Detailed experimental protocols for the key experiments are provided below.
PSMA Competitive Binding Assay
This protocol is a general representation based on available information.
Protocol:
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to confluency.
-
Assay Setup: A competitive binding assay is performed using a radiolabeled PSMA inhibitor as the ligand.
-
Incubation: Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor (this compound or a control compound).
-
Washing: After incubation, the cells are washed to remove unbound ligand.
-
Measurement: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the competitor required to inhibit 50% of the radioligand binding.
In Vitro Cytotoxicity Assay
This protocol is a general representation based on available information.
Protocol:
-
Cell Seeding: Prostate cancer cells (both PSMA-positive and PSMA-negative lines) are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or free MMAE.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.
-
Measurement: The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 values.
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol is a general representation based on available information.
Protocol:
-
PDX Model Establishment: Patient-derived prostate cancer tissue is implanted subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, this compound, free MMAE).
-
Dosing: The compounds are administered intravenously at the specified dose and schedule (e.g., 3.6 mg/kg of this compound or an equivalent molar dose of free MMAE, once weekly for six weeks).
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Tumor growth inhibition and overall survival are analyzed and compared between the different treatment groups.
Conclusion
The available preclinical data suggests that this compound, a PSMA-targeted small molecule drug conjugate, offers a significant therapeutic advantage over the systemic administration of free MMAE in prostate cancer models. By selectively delivering its potent cytotoxic payload to PSMA-expressing tumor cells, this compound demonstrates comparable in vivo efficacy to free MMAE but with a markedly improved safety profile and superior overall survival in a patient-derived xenograft model.[1] The in vitro data further supports the PSMA-dependent cytotoxicity of this compound. These findings highlight the potential of this compound as a promising therapeutic candidate for the treatment of PSMA-positive prostate cancer, warranting further clinical investigation.
References
- 1. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cancertargetedtechnology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CTT2274 and Other PSMA-Targeted Antibody-Drug Conjugates for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for therapeutic intervention in prostate cancer. Its high expression on prostate cancer cells, particularly in metastatic and castration-resistant disease, has spurred the development of various targeting agents, including antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). This guide provides a detailed comparison of CTT2274, a novel SMDC, with other prominent PSMA-targeted ADCs currently in development. The information presented herein is intended to assist researchers in evaluating the landscape of PSMA-targeted therapies and making informed decisions for future research and development.
Mechanism of Action: A Shared Target, Diverse Approaches
PSMA-targeted drug conjugates, whether antibody-based or small molecule-based, share a common mechanism of action. They are designed to selectively deliver a potent cytotoxic payload to tumor cells that overexpress PSMA. This targeted delivery aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicities.[1][2]
The general mechanism involves the binding of the conjugate to PSMA on the cancer cell surface, followed by internalization of the PSMA-conjugate complex. Once inside the cell, the cytotoxic payload is released from the conjugate, leading to cell cycle arrest and apoptosis.
References
A Preclinical vs. Clinical Showdown: CTT2274 and PSMA Radioligand Therapy for Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical small-molecule drug conjugate CTT2274 and the clinically established PSMA radioligand therapies for the treatment of prostate cancer.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key therapeutic target in prostate cancer, leading to the development of various targeted therapies. This guide compares a novel preclinical candidate, this compound, with established PSMA radioligand therapies, focusing on their distinct mechanisms of action, available efficacy data, and the experimental frameworks used for their evaluation.
Overview of Therapeutic Agents
This compound is a novel, preclinical small-molecule drug conjugate (SMDC) that targets PSMA on prostate cancer cells.[1][2] It is designed to deliver a potent anti-mitotic agent, monomethyl auristatin E (MMAE), directly to tumor cells.[1][3] this compound consists of a PSMA-binding scaffold, a pH-sensitive linker, and the MMAE payload.[3][4] This design allows for the selective release of the toxic payload only after the conjugate is internalized by the tumor cells, aiming to reduce off-target toxicities associated with systemic administration of MMAE.[1] this compound is currently in preclinical development, with first-in-human clinical trials anticipated for 2026.[1][5]
PSMA Radioligand Therapy (RLT) is a clinically established form of targeted radionuclide therapy.[6][7] It utilizes small molecules that bind to PSMA to deliver a radioactive isotope directly to prostate cancer cells, causing cell death through radiation-induced DNA damage.[8] The most commonly used radionuclides are Lutetium-177 (¹⁷⁷Lu), a beta-emitter, and Actinium-225 (²²⁵Ac), an alpha-emitter.[6][7] Several ¹⁷⁷Lu-based PSMA RLTs, such as ¹⁷⁷Lu-PSMA-617, are approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[7]
Mechanism of Action
This compound: Targeted Chemotherapy Delivery
This compound's mechanism of action is a targeted delivery of a cytotoxic agent. Once administered, the PSMA-binding component of this compound selectively binds to PSMA on the surface of prostate cancer cells. The complex is then internalized into the cell. Inside the acidic environment of the cell's endosomes and lysosomes, the pH-sensitive linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).
PSMA Radioligand Therapy: Targeted Radiation Delivery
PSMA radioligand therapy operates by delivering a localized dose of radiation to cancer cells. A PSMA-targeting ligand is attached to a radioactive isotope. Following intravenous injection, the radioligand circulates and binds to PSMA on prostate cancer cells. The radionuclide then decays, emitting high-energy particles (beta or alpha) that cause single and double-strand DNA breaks in the cancer cell, ultimately leading to cell death. The short range of these particles minimizes damage to surrounding healthy tissues.[6]
Efficacy Data
Direct comparison of efficacy is challenging due to the different developmental stages of this compound (preclinical) and PSMA RLT (clinical). The following tables summarize the available data.
Table 1: Preclinical Efficacy of this compound in a Patient-Derived Xenograft (PDX) Mouse Model
| Parameter | This compound | Control (PBS) |
| Tumor Growth | Sustained tumor suppression | Progressive tumor growth |
| Overall Survival | Significantly improved | - |
Data from a mouse efficacy study using a prostate tumor derived from a patient.[1]
Table 2: Clinical Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Study (Phase) | Patient Population | Primary Endpoint | Result |
| VISION (Phase III) | mCRPC, post-taxane and androgen receptor pathway inhibitor (ARPI) | Overall Survival (OS) | Median OS: 15.3 months (¹⁷⁷Lu-PSMA-617 + Standard of Care) vs. 11.3 months (Standard of Care alone)[8][9] |
| Radiographic Progression-Free Survival (rPFS) | Median rPFS: 8.7 months vs. 3.4 months[8] | ||
| PSMAfore (Phase III) | mCRPC, taxane-naïve, post-ARPI | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 12 months (¹⁷⁷Lu-PSMA-617) vs. 5.59 months (ARPI change)[10] |
Table 3: Clinical Efficacy of ²²⁵Ac-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Study Type | Patient Population | Key Endpoints | Results |
| Retrospective Analysis | mCRPC, many post-¹⁷⁷Lu-PSMA therapy | PSA decline ≥50% | 62.1% of patients[11][12] |
| Median Overall Survival (OS) | 18 months[11][12] | ||
| Median Progression-Free Survival (PFS) | 8 months[11][12] |
Experimental Protocols
This compound Preclinical Study in a Patient-Derived Xenograft (PDX) Model
A detailed experimental protocol for the this compound preclinical study is described in the publication by Bomba et al. (2025).[4] A summary of the in vivo efficacy study is as follows:
-
Animal Model: Patient-derived xenograft tumor model of prostate cancer in mice.
-
Treatment Groups: this compound, free MMAE (equivalent dose), and PBS (control).
-
Dosing Regimen: Weekly intravenous dosing of this compound at 3.6 mg/kg for six weeks.[4]
-
Efficacy Endpoints: Tumor growth suppression and overall survival.
-
Safety Assessment: Performed in healthy, non-tumor-bearing mice.
PSMA Radioligand Therapy Clinical Trial (General Protocol Outline)
Clinical trials for PSMA radioligand therapies, such as the VISION trial for ¹⁷⁷Lu-PSMA-617, follow a structured protocol to assess safety and efficacy in human subjects.[9]
-
Patient Selection: Patients with mCRPC who have progressed on prior therapies and show PSMA-positive disease on PET imaging.[13]
-
Study Design: Typically randomized, controlled, multi-center trials.[9]
-
Treatment Regimen: Intravenous administration of the radioligand (e.g., 7.4 GBq of ¹⁷⁷Lu-PSMA-617) every 6 weeks for a defined number of cycles (e.g., up to 6 cycles).[9][14]
-
Efficacy Endpoints: Primary endpoints often include overall survival (OS) and radiographic progression-free survival (rPFS). Secondary endpoints can include PSA response rates and quality of life measures.[9][13]
-
Safety Monitoring: Regular monitoring for adverse events, particularly hematologic toxicity and effects on salivary glands and kidneys.[8]
Concluding Remarks
This compound represents a promising preclinical approach to PSMA-targeted therapy, utilizing a chemotherapy-based mechanism of action. Its efficacy and safety profile in humans are yet to be determined. In contrast, PSMA radioligand therapies, particularly with ¹⁷⁷Lu-PSMA-617, are clinically validated treatments that have demonstrated significant survival benefits for patients with advanced prostate cancer. The development of alpha-emitter-based RLTs like ²²⁵Ac-PSMA-617 offers another promising avenue, especially for patients who have progressed on other therapies. Future research and the forthcoming clinical trials for this compound will be crucial in defining its potential role in the evolving landscape of PSMA-targeted treatments for prostate cancer.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. Pipeline | CTT1057 | CTT1403 | this compound | Cancer Targeted Technology [cancertargetedtechnology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer - BioSpace [biospace.com]
- 6. PSMA-Therapy - Minute Medical [minute-medical.com]
- 7. researchgate.net [researchgate.net]
- 8. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
- 11. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
CTT2274 vs. Docetaxel: A Preclinical Comparison in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of CTT2274 and the established chemotherapeutic agent, docetaxel (B913), in the context of prostate cancer. The information is compiled from available preclinical studies to offer an objective overview for researchers in oncology and drug development.
At a Glance: this compound and Docetaxel
| Feature | This compound | Docetaxel |
| Drug Class | Small Molecule Drug Conjugate (SMDC) | Taxane (B156437) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Tubulin |
| Payload | Monomethyl Auristatin E (MMAE) | Not Applicable |
| Mechanism of Action | Targeted delivery of a potent anti-mitotic agent to PSMA-expressing cells. | Stabilization of microtubules, leading to cell cycle arrest and apoptosis. |
| Preclinical Models | Patient-Derived Xenografts (PDX) of prostate cancer. | Various prostate cancer cell lines and xenograft models. |
Mechanism of Action
This compound is a novel small molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer.[1] It consists of three key components: a ligand that binds to Prostate-Specific Membrane Antigen (PSMA), a cleavable linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).[2] PSMA is a protein highly overexpressed on the surface of prostate cancer cells.[3] This targeted approach allows for the selective delivery of the potent anti-mitotic agent MMAE directly to cancer cells, minimizing systemic exposure and associated toxicities.[1] Once this compound binds to PSMA, it is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[4] MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5]
Docetaxel is a well-established chemotherapeutic agent belonging to the taxane family.[6] Its mechanism of action involves binding to the β-subunit of tubulin, the building block of microtubules.[7] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for dynamic cellular functions, most notably cell division.[6] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase.[7] This prolonged mitotic arrest ultimately triggers apoptotic cell death.[6] Docetaxel's activity is not targeted to a specific cell surface protein and thus affects all rapidly dividing cells, which can lead to off-target side effects.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and docetaxel in the same prostate cancer model were not identified in the conducted search. Therefore, this section presents a summary of their individual preclinical efficacy data in relevant models.
This compound: Efficacy in a Patient-Derived Xenograft (PDX) Model
In a preclinical study utilizing a patient-derived xenograft (PDX) model of human prostate cancer, this compound demonstrated significant anti-tumor activity.[1][2]
| Treatment Group | Dosing Schedule | Key Findings |
| This compound | Weekly intravenous dosing | Sustained tumor suppression and significantly improved survival compared to the control group.[1] |
| MMAE (free drug) | Equivalent dosing to this compound | Less effective than this compound, highlighting the benefit of targeted delivery.[2] |
| Saline (PBS) | Control | Uninhibited tumor growth.[1] |
Docetaxel: Efficacy in Prostate Cancer Xenograft Models
Docetaxel has been extensively evaluated in various preclinical models of prostate cancer, consistently demonstrating anti-tumor efficacy.
| Prostate Cancer Model | Dosing Schedule | Key Findings |
| DU145 Xenograft | 5 mg/kg and 10 mg/kg, subcutaneously, weekly | Significant tumor growth inhibition.[8] |
| PAC120 Xenograft | Not specified | Potentiated anti-tumor effect when combined with trastuzumab.[9] |
| PC3PSMA+ Xenograft | Not specified | Collaborative anti-tumor efficacy when combined with PSMA-CAR-T cells.[10] |
Experimental Protocols
This compound: Patient-Derived Xenograft (PDX) Model
-
Model System: Patient-derived xenograft (PDX) models are established by implanting tumor tissue from a human patient into an immunodeficient mouse.[11] These models are considered to be highly representative of the original patient's tumor.[11]
-
Animal Model: Immunodeficient mice (e.g., NSG or similar strains) are used to prevent rejection of the human tumor tissue.[12]
-
Tumor Implantation: Fragments of a patient's prostate tumor are surgically implanted subcutaneously into the flank of the mice.[12]
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered intravenously on a weekly schedule.[2]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Overall survival of the mice is also monitored. At the end of the study, tumors may be excised for further analysis.[1]
Docetaxel: Human Prostate Cancer Cell Line Xenograft Model
-
Cell Lines: Commonly used human prostate cancer cell lines include DU145, PC-3, and LNCaP.[8]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of cultured prostate cancer cells is mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[8]
-
Treatment Regimen: Once tumors are established, mice are treated with docetaxel, often administered intraperitoneally or intravenously, on various schedules (e.g., weekly or bi-weekly).[8]
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers. Body weight is also tracked as an indicator of toxicity.[8]
Signaling Pathways
This compound (MMAE-Mediated) Apoptosis Pathway
The cytotoxic payload of this compound, MMAE, induces apoptosis primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest.[5] This prolonged arrest activates the intrinsic apoptotic pathway.
References
- 1. This compound [cancertargetedtechnology.com]
- 2. CTT-2274 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer [businesswire.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 9. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel enhances the therapeutic efficacy of PSMA-specific CAR-T cells against prostate cancer models by suppressing MDSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 12. championsoncology.com [championsoncology.com]
A Comparative Analysis of Advanced PSMA-Targeted Therapeutics: CTT2274, CTT1057, and CTT1403
For Immediate Release
SEATTLE, WA – December 9, 2025 – In the rapidly evolving landscape of prostate cancer therapeutics, a suite of novel agents developed by Cancer Targeted Technology (CTT) is showing significant promise. This guide provides a detailed comparative analysis of three such compounds: CTT2274, a small molecule drug conjugate (SMDC), and the theranostic pair, CTT1057 and CTT1403. All three agents leverage a unique phosphoramidate-based scaffold for irreversible binding to Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed on prostate cancer cells.[1][2][3][4] This distinct mechanism of action enhances tumor uptake and internalization, setting these agents apart from other PSMA-targeted therapies.[1][5][6][7]
Core Technology: The PSMA-Targeting Scaffold
At the heart of this compound, CTT1057, and CTT1403 is a shared phosphoramidate-based scaffold that facilitates high-affinity, irreversible binding to PSMA. This irreversible binding is a key differentiator, leading to prolonged retention and increased accumulation of the therapeutic or imaging payload within the tumor microenvironment.[1][5][6]
This compound: A Novel Small Molecule Drug Conjugate
This compound is an innovative SMDC designed to deliver a potent anti-mitotic agent, monomethyl auristatin E (MMAE), directly to PSMA-expressing cancer cells.[8] MMAE is a highly toxic compound that cannot be administered systemically. This compound overcomes this limitation by employing a unique, pH-sensitive phosphoramidate (B1195095) linker that connects the PSMA-binding scaffold to the MMAE payload.[8][9][10] This linker is designed to release the MMAE only after the SMDC has been internalized by the tumor cell, thereby minimizing off-target toxicity and improving the safety profile.[3][4][8][10]
Preclinical studies in mouse models bearing human prostate tumors have demonstrated that once-weekly dosing of this compound leads to sustained tumor suppression and a significant improvement in overall survival compared to controls.[4][8][10] These promising results have paved the way for Investigational New Drug (IND)-enabling studies, with first-in-human clinical trials anticipated to commence in 2026.[3][8]
CTT1057 and CTT1403: A Theranostic Pair for Imaging and Radiotherapy
CTT1057 and CTT1403 form a powerful theranostic duo, utilizing the same PSMA-targeting backbone for both diagnostic imaging and targeted radiotherapy.[5][11]
CTT1057 is a Positron Emission Tomography (PET) imaging agent labeled with fluorine-18 (B77423) (¹⁸F).[12][13] Upon administration, CTT1057 binds to PSMA-expressing cells, allowing for sensitive and specific visualization of primary and metastatic prostate cancer lesions.[13] Phase I clinical trials have shown that CTT1057 PET imaging can detect metastatic lesions with higher sensitivity than conventional imaging methods like CT and bone scans.[14] Notably, CTT1057 demonstrates a favorable biodistribution profile with lower exposure to the kidneys and salivary glands compared to some urea-based PSMA-targeted agents.[15][16]
CTT1403 is the therapeutic counterpart to CTT1057, labeled with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1][5][6] CTT1403 delivers targeted radiation directly to PSMA-positive tumor cells, leading to their destruction while minimizing damage to surrounding healthy tissues.[1][6] A unique feature of CTT1403 is the inclusion of an albumin-binding component, which extends the circulation half-life of the drug, further enhancing its accumulation at tumor sites.[5][6] Preclinical studies have demonstrated significant tumor growth inhibition and increased survival in animal models.[5][17][18] A Phase I clinical trial for CTT1403 was initiated in January 2019 and completed in July 2022, showing that the compound targeted PSMA-expressing tumors without significant safety concerns.[1][5]
Comparative Data Summary
| Feature | This compound | CTT1057 | CTT1403 |
| Modality | Small Molecule Drug Conjugate (SMDC) | PET Imaging Agent | Radiotherapeutic Agent |
| Payload/Isotope | Monomethyl Auristatin E (MMAE) | Fluorine-18 (¹⁸F) | Lutetium-177 (¹⁷⁷Lu) |
| Mechanism of Action | Targeted delivery of a cytotoxic drug leading to mitotic arrest and apoptosis. | Binds to PSMA for in vivo imaging of cancer cells. | Delivers targeted beta-radiation to PSMA-expressing cells, causing DNA damage and cell death. |
| Key Differentiator | pH-sensitive linker for intracellular drug release.[8][9] | Phosphoramidate scaffold for irreversible binding.[13][15] | Irreversible binding and an albumin-binding component for prolonged circulation.[5][6] |
| Clinical Stage | Preclinical; Phase I trial planned for 2026.[3][8] | Phase III (GuideView study completed).[19][20] | Phase I completed.[1][5] |
Experimental Protocols
This compound In Vivo Efficacy Study (Mouse Model)
A patient-derived xenograft tumor model of prostate cancer in mice was utilized. Mice were treated with weekly intravenous doses of this compound at 3.6 mg/kg for six weeks. Tumor growth was monitored and compared to mice treated with free MMAE at equivalent doses and a saline (PBS) control group. Overall survival was also assessed.[10]
CTT1057 Phase I Clinical Trial Protocol
Patients with localized or metastatic prostate cancer were enrolled. Cohort A (localized disease) received an intravenous injection of 362 ± 8 MBq of CTT1057 and underwent imaging at multiple time points to evaluate kinetics and radiation dosimetry. Cohort B (metastatic disease) was imaged 60–120 minutes post-injection. PET images were assessed for image quality and areas of abnormal uptake were compared with conventional imaging (CT and bone scan).[13][15]
CTT1403 Preclinical Efficacy and Dosimetry
PSMA+ PC3-PIP tumor-bearing mice were used. For efficacy, mice received 1-3 injections of 14 MBq CTT1403 at 14-day intervals. Tumor growth and survival were monitored and compared to control groups (saline, non-radioactive [¹⁷⁵Lu]CTT1403, and a non-targeting ¹⁷⁷Lu-labeled compound). For dosimetry, human absorbed doses were estimated based on biodistribution studies in rats to determine a safe therapeutic dose.[17][21][22]
Visualizing the Mechanisms of Action
Caption: Mechanisms of action for this compound and the CTT1057/CTT1403 theranostic pair.
Caption: Simplified experimental workflows for this compound and CTT1057/CTT1403 studies.
Conclusion
This compound and the CTT1057/CTT1403 theranostic pair represent a significant advancement in the targeted treatment of prostate cancer. While all three agents share a common, highly effective PSMA-targeting scaffold, they offer distinct therapeutic strategies. This compound provides a targeted chemotherapy approach, while CTT1057 and CTT1403 offer a "see it, treat it" radiotheranostic paradigm. The continued development of these agents holds great promise for providing more effective and personalized treatment options for patients with prostate cancer.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Cancer Targeted Technology Commences Phase I Clinical Trial Of CTT1057, A Diagnostic Imaging Agent For Prostate Cancer - BioSpace [biospace.com]
- 3. businesswire.com [businesswire.com]
- 4. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer [cancertargetedtechnology.com]
- 5. CTT1403 | PSMA-Targeted Radiotherapeutic for Prostate Cancer | Cancer Targeted Technology [cancertargetedtechnology.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. oncidiumfoundation.org [oncidiumfoundation.org]
- 8. This compound [cancertargetedtechnology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pipeline | CTT1057 | CTT1403 | this compound | Cancer Targeted Technology [cancertargetedtechnology.com]
- 12. Facebook [cancer.gov]
- 13. Phase I Study of CTT1057, an 18F-Labeled Imaging Agent with Phosphoramidate Core Targeting Prostate-Specific Membrane Antigen in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Phase I Study of CTT1057, an 18F-Labeled Imaging Agent with Phosphoramidate Core Targeting Prostate-Specific Membrane Antigen in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177 Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. auntminnie.com [auntminnie.com]
- 20. Imaging Efficacy of [18F]CTT1057 PET for the Detection of PSMA-Positive Tumors Using Histopathology as Standard of Truth: Results from the GuideView Phase 2/3 Prospective Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CTT-1403 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating the Preclinical Safety Landscape of Small Molecule Drug Conjugates: A Comparative Analysis of CTT2274
For Immediate Release
In the rapidly evolving field of targeted cancer therapy, Small Molecule Drug Conjugates (SMDCs) represent a promising modality designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide provides a detailed comparison of the preclinical safety profile of CTT2274, a novel Prostate-Specific Membrane Antigen (PSMA)-targeted SMDC, with other notable SMDCs. This analysis is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted oncology therapeutics.
This compound is an investigational SMDC composed of a high-affinity PSMA-targeting ligand, a pH-sensitive linker, and the potent antimitotic payload, monomethyl auristatin E (MMAE).[1] Preclinical studies have demonstrated its potential for a favorable safety profile and significant anti-tumor efficacy.[1] This guide will contextualize these findings by comparing them against two other clinical-stage SMDCs: Vintafolide (EC145), a folate receptor-targeted agent, and another PSMA-targeted conjugate, EC1169, which utilizes a tubulysin (B8622420) payload.
Comparative Preclinical and Clinical Safety Profiles
The safety of an SMDC is intrinsically linked to its constituent parts: the targeting ligand, the linker, and the cytotoxic payload. Off-target toxicity can arise from payload release in circulation, uptake by healthy tissues expressing the target, or non-specific clearance mechanisms. The following table summarizes the available preclinical and clinical safety data for this compound and its comparators.
| Feature | This compound | Vintafolide (EC145) | EC1169 (PSMA-Tubulysin) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Folate Receptor (FR) | Prostate-Specific Membrane Antigen (PSMA) |
| Payload | Monomethyl Auristatin E (MMAE) | Desacetylvinblastine hydrazide (DAVLBH) | Tubulysin B hydrazide (TubBH) |
| Development Stage | Preclinical (IND-enabling) | Discontinued (Phase 3) | Phase 1 Completed |
| Preclinical Model(s) | Healthy, non-tumor-bearing mice | N/A | Nude mice with LNCaP xenografts |
| Preclinical Tolerability | Well-tolerated at 3.6 mg/kg (weekly IV for 6 wks); more favorable safety profile than free MMAE.[1] | N/A | Efficacious doses led to no weight loss or major organ tissue degeneration.[2] |
| Maximum Tolerated Dose (MTD) - Human | Not yet determined | 2.5 mg (IV, days 1,3,5 & 15,17,19 of 28-day cycle)[3] | Recommended Phase 2 Dose (RP2D): 6.5 mg/m² (D1, 8 of 21-day cycle) |
| Dose-Limiting Toxicities (DLT) - Human | Not yet determined | Constipation[3] | Not specified |
| Common Adverse Events (Human) | Not yet determined | Constipation, nausea, fatigue, vomiting.[3] When combined with PLD: anemia, neutropenia, neuropathy. | Vomiting, fatigue |
Mechanism of Action and Targeted Delivery of this compound
This compound leverages the overexpression of PSMA on prostate cancer cells.[1] Upon intravenous administration, the SMDC circulates systemically. The PSMA-targeting ligand binds with high affinity to PSMA on tumor cells, leading to the internalization of the conjugate. Inside the cell, the lower pH of the endosomal/lysosomal compartment cleaves the pH-sensitive linker, releasing the MMAE payload. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted delivery mechanism is designed to concentrate the cytotoxic payload within tumor cells, reducing exposure to healthy tissues and thereby mitigating off-target toxicities.[1]
References
- 1. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
CTT2274: A Targeted Alternative to Traditional Chemotherapy in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CTT2274, a novel small molecule drug conjugate (SMDC), against traditional taxane-based chemotherapies, docetaxel (B913) and cabazitaxel (B1684091), for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document outlines the mechanisms of action, preclinical efficacy, and safety profiles based on available experimental data to inform research and development decisions.
Executive Summary
This compound is a preclinical SMDC designed for the targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells overexpressing prostate-specific membrane antigen (PSMA).[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicities associated with conventional chemotherapies like docetaxel and cabazitaxel.[2][3] Preclinical studies demonstrate that this compound leads to sustained tumor suppression and improved survival in mouse models, suggesting a favorable therapeutic window compared to systemic chemotherapy.[2]
Mechanism of Action: A Tale of Two Approaches
Traditional chemotherapies and this compound ultimately disrupt microtubule function to induce cancer cell death, but their methods of delivery and activation differ significantly.
This compound: Targeted Payload Delivery
This compound is comprised of a PSMA-binding scaffold, a pH-sensitive linker, and the cytotoxic payload, MMAE.[1][4] The mechanism involves a multi-step process:
-
Target Binding: The SMDC circulates in the bloodstream and selectively binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.[3][5]
-
Internalization: Upon binding, the entire this compound conjugate is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the acidic environment of the lysosome cleaves the pH-sensitive linker, releasing the active MMAE payload.[2][6]
-
Microtubule Disruption: MMAE, a potent antimitotic agent, then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[][8]
Docetaxel and Cabazitaxel: Systemic Microtubule Stabilization
Docetaxel and cabazitaxel are taxane-based chemotherapies that act as microtubule stabilizers.[9][10] Their mechanism is not targeted and affects all rapidly dividing cells:
-
Systemic Distribution: Administered intravenously, these drugs distribute throughout the body.[11][12]
-
Microtubule Binding: They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[9][13]
-
Mitotic Arrest: This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest and ultimately, cell death.[10][11]
Comparative Efficacy: Preclinical Data
Direct clinical comparison is not yet available as this compound is in the preclinical stage.[14] However, existing preclinical data for this compound and established knowledge of traditional chemotherapies allow for a preliminary comparison.
| Parameter | This compound | Docetaxel | Cabazitaxel |
| Target | PSMA-expressing cells[1] | All rapidly dividing cells[11] | All rapidly dividing cells |
| Payload | Monomethyl Auristatin E (MMAE) | N/A | N/A |
| Preclinical Model | Patient-Derived Xenograft (Prostate Cancer)[15] | Various preclinical models | Various preclinical models, including docetaxel-resistant ones[16] |
| Reported Efficacy | Sustained tumor suppression and significantly improved survival with weekly 3.6 mg/kg dosing for six weeks.[15] | Standard of care for mCRPC, demonstrating survival benefit.[17][18] | Demonstrates efficacy in patients who have progressed on docetaxel.[16][18] |
Safety and Tolerability: A Key Differentiator
The targeted nature of this compound is designed to mitigate the systemic side effects commonly associated with traditional chemotherapy.
| Side Effect Profile | This compound (Anticipated) | Docetaxel | Cabazitaxel |
| Hematological | Potential for myelosuppression, but likely reduced due to targeted delivery. | High incidence of neutropenia, anemia, and thrombocytopenia.[11] | Significant myelosuppression, including febrile neutropenia.[19] |
| Gastrointestinal | Expected to be less severe than systemic chemotherapy. | Nausea, vomiting, diarrhea, mucositis.[9] | Diarrhea, nausea, vomiting.[20] |
| Neurological | Potential for peripheral neuropathy from MMAE, but targeted delivery may reduce incidence. | Peripheral sensory neuropathy is common.[9] | Peripheral neuropathy. |
| Other Common Side Effects | To be determined in clinical trials. | Hair loss, fluid retention, muscle pain, fatigue.[11] | Fatigue, back pain, hematuria.[19][20] |
| Hypersensitivity | To be determined. | Risk of severe hypersensitivity reactions.[12] | Risk of severe hypersensitivity reactions.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized workflows for key experiments used to evaluate these compounds.
This compound: In Vivo Patient-Derived Xenograft (PDX) Model
A study of this compound in a patient-derived xenograft tumor model of prostate cancer in mice involved weekly intravenous dosing of 3.6 mg/kg for six weeks.[15] This treatment resulted in prolonged tumor suppression and significantly greater overall survival compared to mice treated with a placebo.[15] The safety of this compound was also assessed in healthy, non-tumor-bearing mice and was found to have a more favorable safety profile compared to an equivalent dose of free MMAE.[15]
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the concentration of a drug that inhibits the growth of a certain percentage of a cancer cell population (e.g., IC50).
Conclusion and Future Directions
This compound represents a promising, targeted approach for the treatment of mCRPC. Its mechanism of action, which leverages the overexpression of PSMA on prostate cancer cells to deliver a potent cytotoxic payload, offers the potential for improved efficacy and a more favorable safety profile compared to traditional taxane-based chemotherapies.[2][15] The preclinical data showing significant tumor suppression and increased survival in a patient-derived xenograft model are encouraging.[15]
Further IND-enabling studies are underway, with first-in-human clinical trials anticipated for 2026.[5][6] These trials will be critical in determining the clinical utility of this compound and its potential to offer a new, effective, and better-tolerated treatment option for patients with advanced prostate cancer. Researchers and drug development professionals should closely monitor the progress of this compound as it advances through the clinical development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Cabazitaxel (Jevtana): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cancer Targeted Technology Receives Fast Track $2.4M Grant to Develop an Innovative PSMA-Targeted Small Molecule Drug Conjugate for Prostate Cancer - BioSpace [biospace.com]
- 6. This compound [cancertargetedtechnology.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemotherapy options in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mskcc.org [mskcc.org]
- 18. Chemotherapy in metastatic castration-resistant prostate cancer: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]
A Head-to-Head Examination of CTT2274 and Other MMAE Conjugates in Development for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emerging PSMA-Targeted Therapies
The landscape of prostate cancer therapeutics is rapidly evolving, with a significant focus on targeted drug delivery systems. Among these, conjugates utilizing the potent microtubule inhibitor monomethyl auristatin E (MMAE) are at the forefront of innovation. This guide provides a detailed comparison of CTT2274, a novel small molecule drug conjugate (SMDC), with a leading antibody-drug conjugate (ADC) competitor, PSMA ADC, both of which leverage MMAE to target Prostate-Specific Membrane Antigen (PSMA).
At a Glance: this compound vs. PSMA ADC
| Feature | This compound | PSMA ADC |
| Modality | Small Molecule Drug Conjugate (SMDC) | Antibody-Drug Conjugate (ADC) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Prostate-Specific Membrane Antigen (PSMA) |
| Payload | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin E (MMAE) |
| Targeting Moiety | PSMA-binding scaffold | Fully human anti-PSMA monoclonal antibody |
| Linker | pH-sensitive phosphoramidate (B1195095) linker | Protease-cleavable linker (e.g., valine-citrulline) |
| Clinical Stage | Preclinical (First-in-human trials expected in 2026)[1] | Phase 1 Clinical Trial Completed (NCT01414283) |
Mechanism of Action: A Tale of Two Delivery Systems
Both this compound and PSMA ADC employ a similar strategy: deliver the highly toxic MMAE payload directly to PSMA-expressing prostate cancer cells, thereby minimizing off-target toxicity. However, their delivery mechanisms, dictated by their distinct molecular backbones, differ significantly.
This compound, as an SMDC, utilizes a small molecule scaffold to bind to PSMA. This is attached to MMAE via a unique pH-sensitive phosphoramidate linker.[2] This linker is designed to release the MMAE payload only after the conjugate is internalized by the tumor cell, where the acidic environment of the lysosome facilitates cleavage.[2]
PSMA ADC, on the other hand, is a much larger molecule, employing a full monoclonal antibody to target PSMA. The MMAE payload is attached via a protease-cleavable linker, typically a valine-citrulline dipeptide, which is designed to be cleaved by lysosomal proteases like cathepsin B.
Preclinical Efficacy: A Head-to-Head in Patient-Derived Xenografts
Direct comparative studies of this compound and PSMA ADC are not yet available. However, independent preclinical studies in patient-derived xenograft (PDX) models of prostate cancer provide valuable insights into their relative efficacy.
This compound Preclinical Data
In a study by Bomba et al. (2025), this compound was evaluated in a prostate cancer patient-derived xenograft model.[2] The treatment regimen consisted of weekly intravenous dosing of 3.6 mg/kg for six weeks.[2] The study reported sustained tumor suppression and significantly improved overall survival compared to vehicle-treated mice.[2]
PSMA ADC Preclinical Data
A study by Corey et al. (2015) investigated the efficacy of a PSMA ADC in a panel of LuCaP patient-derived prostate cancer xenografts.[3] Treatment responses were variable across the different PDX models. In the LuCaP 96CR model, which has high PSMA expression, complete tumor regressions were observed.[3] In contrast, the LuCaP 58 model, with low PSMA expression, showed largely unimpeded tumor progression.[3] Intermediate anti-tumor effects were seen in the LuCaP 77 and LuCaP 105 models, which had similar PSMA expression levels to LuCaP 96CR.[3] The dosing for these studies ranged from 1 to 6 mg/kg administered once a week for four weeks.[3]
Table 1: Summary of Preclinical Efficacy in Patient-Derived Xenograft Models
| Parameter | This compound | PSMA ADC |
| Animal Model | Prostate Cancer Patient-Derived Xenograft | LuCaP Patient-Derived Xenografts (LuCaP 58, 77, 96CR, 105)[3] |
| Dosing Regimen | 3.6 mg/kg, weekly, intravenous, for 6 weeks[2] | 1-6 mg/kg, weekly, intravenous, for 4 weeks[3] |
| Reported Efficacy | Sustained tumor suppression, significantly improved overall survival[2] | Varied by model: Complete tumor regression (LuCaP 96CR), intermediate effects (LuCaP 77, 105), no response (LuCaP 58)[3] |
Clinical Data: A Glimpse into the Safety and Activity of PSMA ADC
This compound is anticipated to enter first-in-human clinical trials in 2026.[1] In contrast, the PSMA ADC has completed a Phase 1 clinical trial (NCT01414283).
The Phase 1 study of the PSMA ADC enrolled 52 patients with metastatic castration-resistant prostate cancer (mCRPC) who had been previously treated with taxane-based chemotherapy. The maximum tolerated dose (MTD) was determined to be 2.5 mg/kg administered every 3 weeks. Dose-limiting toxicities (DLTs) observed at 2.8 mg/kg included neutropenia and reversible elevations in liver function tests.
Table 2: Summary of Phase 1 Clinical Trial Results for PSMA ADC (NCT01414283)
| Parameter | PSMA ADC |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC), previously treated with taxanes |
| Number of Patients | 52 |
| Dosing Regimen | 0.4 to 2.8 mg/kg, every 3 weeks |
| Maximum Tolerated Dose (MTD) | 2.5 mg/kg |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, reversible liver function test elevations |
| Anti-tumor Activity (at doses ≥ 1.8 mg/kg) | Reductions in PSA or circulating tumor cells in approximately 50% of patients |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for an objective comparison of the preclinical data.
This compound Preclinical Efficacy Study Protocol (Bomba et al., 2025)[2]
-
Animal Model: Mice bearing a patient-derived xenograft of prostate cancer.
-
Treatment Groups: this compound (3.6 mg/kg), free MMAE (equivalent dose), and vehicle (PBS).
-
Administration: Weekly intravenous injections for six weeks.
-
Endpoints: Tumor volume and overall survival.
PSMA ADC Preclinical Efficacy Study Protocol (Corey et al., 2015)[3]
-
Animal Model: Mice bearing subcutaneous LuCaP patient-derived prostate cancer xenografts (LuCaP 58, LuCaP 77, LuCaP 96CR, and LuCaP 105).
-
Treatment Groups: PSMA ADC (doses ranging from 1 to 6 mg/kg) and control (unmodified PSMA mAb + free MMAE equivalent to the 6 mg/kg PSMA ADC dose).
-
Administration: Once-weekly tail-vein injections for four weeks.
-
Endpoints: Tumor response monitored for 10 weeks. Immunohistochemical analyses for PSMA and androgen receptor expression and proliferation.
Concluding Remarks
Both this compound and the PSMA ADC represent promising approaches for the targeted delivery of MMAE to prostate cancer cells. The preclinical data for both agents demonstrate significant anti-tumor activity in patient-derived xenograft models, with efficacy appearing to correlate with PSMA expression levels for the PSMA ADC.
The key differentiator lies in their molecular platforms. This compound's smaller size as an SMDC may offer advantages in terms of tumor penetration and pharmacokinetics, while the PSMA ADC leverages the high specificity of a monoclonal antibody. The upcoming clinical trials for this compound will be crucial in determining its safety and efficacy profile in patients and will provide a more direct basis for comparison with the clinical data already available for the PSMA ADC. Researchers and clinicians will be keenly watching the development of both these promising MMAE conjugates as they advance through the clinical pipeline.
References
- 1. Relevant Publications for Cancer Targeted Technology | Prostate Specific Membrane Antigen (PSMA) [cancertargetedtechnology.com]
- 2. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
CTT2274: A Comparative Analysis Against the Standard of Care in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of CTT2274, a novel small molecule drug conjugate (SMDC), against the current standard of care for prostate cancer. The information presented herein is intended to provide an objective comparison supported by available preclinical data.
This compound is an innovative therapeutic agent designed for the targeted treatment of prostate cancer. It is composed of a high-affinity ligand that targets Prostate-Specific Membrane Antigen (PSMA), a validated biomarker overexpressed on prostate cancer cells.[1][2][3] This targeting moiety is conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a unique, pH-sensitive phosphoramidate (B1195095) linker.[1][2][3] This design facilitates the specific delivery of MMAE to tumor cells, where the acidic intracellular environment cleaves the linker, releasing the cytotoxic payload and minimizing off-target toxicity.[2]
Performance Benchmarking
Preclinical studies have demonstrated the potential of this compound in targeted prostate cancer therapy. In mouse xenograft models of human prostate cancer, this compound has been shown to induce sustained tumor suppression and significantly improve overall survival compared to control groups.[2][3] While direct head-to-head clinical data against all standards of care is not yet available as this compound is expected to enter first-in-human clinical trials in 2026, existing preclinical data provides a strong rationale for its potential advantages.[2]
The standard of care for metastatic castration-resistant prostate cancer (mCRPC) often includes taxane-based chemotherapies. MMAE, the payload of this compound, is a potent antimitotic agent, similar in mechanism to taxanes but with greater potency.[2] However, the systemic toxicity of free MMAE has precluded its use as a standalone therapy.[3] this compound's targeted delivery system aims to overcome this limitation.
Table 1: Preclinical Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Overall Survival |
| This compound | 3.6 mg/kg, once weekly for six weeks | Sustained tumor suppression | Significantly improved vs. saline |
| Saline (PBS) | N/A | Progressive tumor growth | Baseline |
| Free MMAE | Equivalent dose to this compound | Not reported as superior to this compound | Not reported as superior to this compound |
Note: This table is a summary of findings from a mouse efficacy study using a patient-derived prostate tumor.[2][3] Specific quantitative values for tumor growth inhibition and median survival are not publicly available and are represented descriptively.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | PSMA Expression | This compound IC50 |
| PC3/PIP (human prostate cancer) | Positive | 47.33% viability at 10 nM |
| C4-2B (human prostate cancer) | Positive | 38.67% viability at 10 nM |
Source: Data from Celltiter Glo assays.[4]
Mechanism of Action and Experimental Workflow
The mechanism of this compound relies on the targeted delivery of a potent cytotoxin. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its efficacy.
Caption: this compound targets PSMA, is internalized, and releases MMAE in the acidic lysosome, leading to apoptosis.
Caption: Workflow for preclinical evaluation of this compound, from in vitro cell studies to in vivo efficacy models.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are summarized below.
In Vitro Cell Viability Assays
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., PC3/PIP, C4-2B) are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.
-
Assay: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted with patient-derived prostate cancer xenografts (PDX).[4]
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is administered intravenously at a specified dose and schedule (e.g., 3.6 mg/kg, once weekly for six weeks).[3][4] Control groups receive vehicle (e.g., saline) or an equivalent dose of free MMAE.
-
Efficacy Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specified time point, or when animals show signs of morbidity, at which point overall survival is calculated.
PSMA Binding Assays
-
Methodology: Competitive binding assays are performed using cell lines or tissue preparations expressing human and mouse PSMA.
-
Procedure: A radiolabeled or fluorescently tagged ligand with known affinity for PSMA is incubated with the PSMA source in the presence of increasing concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined to quantify its binding affinity.[4]
Conclusion
This compound represents a promising, targeted approach for the treatment of prostate cancer. Its unique design, featuring a pH-sensitive linker for intracellular payload release, has the potential to improve upon the therapeutic index of potent cytotoxins like MMAE. Preclinical data demonstrates significant antitumor activity and a favorable safety profile. As this compound progresses towards clinical trials, further data will be crucial to fully delineate its performance against the current standards of care in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cancertargetedtechnology.com]
- 3. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Targeted Technology patents new PSMA-targeting conjugates | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Handling Protocols for CTT2274
Disclaimer: This document provides essential guidance for handling CTT2274 in a research laboratory setting. This compound is a potent compound, and all handling procedures must be conducted by trained personnel in a designated and controlled environment. This guide should be used as a supplement to a thorough, substance-specific risk assessment and in conjunction with your institution's safety protocols.
This compound is a prodrug of Monomethyl auristatin E (MMAE), a highly potent antimitotic agent.[1][2] Due to the cytotoxic nature of MMAE, this compound should be handled with extreme caution, following procedures for highly potent active pharmaceutical ingredients (HPAPIs).[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[4][5] - Disposable, solid-front lab coat with tight-fitting cuffs.[6] - Double-gloving (e.g., nitrile or neoprene).[3][6] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[5] | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an extra barrier against contamination.[7] |
| Solution Preparation and Handling | - Chemical splash goggles or a face shield.[5][8] - Chemical-resistant gloves (e.g., nitrile). - Chemical-resistant lab coat or gown.[5][6] - Work should be performed in a certified chemical fume hood or biological safety cabinet.[6][9] | Minimizes the risk of splashes and aerosol generation. Engineering controls provide primary containment. |
| Waste Disposal | - Chemical splash goggles. - Heavy-duty, chemical-resistant gloves.[8] - Chemical-resistant lab coat or gown. | Protects against splashes and direct contact with contaminated waste materials. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent cross-contamination.[6][10] The area should be clearly labeled with warning signs indicating the presence of a potent compound.[10]
-
Weighing: When weighing solid this compound, use a balance inside a containment device like a fume hood.[8] Use disposable weigh boats to minimize contamination of reusable equipment.
-
Solution Preparation: Prepare solutions in the fume hood.[8] When dissolving the compound, add the solvent slowly to the solid to avoid splashing. For cell-based assays, stock solutions are often prepared in DMSO.[11][12] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cell toxicity.[12][13]
-
General Handling: Always wear the appropriate PPE as outlined in the table above.[8] Avoid skin and eye contact.[1] Prevent the generation of aerosols.[8] Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[8]
2. Spill Management:
-
Small Spills (<5 mg or <1 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles, and respirator), gently cover the spill with absorbent material.[6]
-
For liquid spills, use absorbent pads. For solid spills, use wetted absorbent pads to prevent dust generation.[6]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[6]
-
Clean the spill area three times with a detergent solution, followed by clean water.[6]
-
-
Large Spills (>5 mg or >1 mL):
-
Evacuate the area immediately and prevent re-entry.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
3. Decontamination and Disposal Plan:
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves washing with a detergent solution followed by rinsing with water.[6] All disposable items, including PPE, are considered contaminated and must be disposed of as hazardous waste.[7]
-
Waste Disposal:
-
Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, weigh boats, pipette tips) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[7][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.[7] Do not dispose of this waste down the drain.[14][15]
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste contractor in accordance with federal, state, and local regulations.[7][16]
-
Workflow for Safe Handling of this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ecolab.com [ecolab.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. escopharma.com [escopharma.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. manuals.plus [manuals.plus]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. acs.org [acs.org]
- 16. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
